N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
Description
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Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIDLARYVJJEQY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560157 | |
| Record name | tert-Butyl [(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-15-1 | |
| Record name | tert-Butyl [(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol from L-Serine
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, a valuable chiral building block, commencing from the readily available amino acid, L-serine. The document delineates a robust three-step synthetic pathway involving strategic protection of functional groups followed by a chemoselective reduction. Each stage is discussed with an emphasis on the underlying chemical principles, causality behind procedural choices, and practical insights for execution in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for preparing this important synthetic intermediate.
Part 1: Synthetic Strategy and Mechanistic Overview
The conversion of L-serine into this compound is a cornerstone transformation for accessing a versatile chiral precursor used in the synthesis of complex bioactive molecules and pharmaceuticals.[1][2] The synthetic strategy hinges on a logical sequence of protection and reduction, ensuring high stereochemical fidelity and yield.
Retrosynthetic Analysis & Protecting Group Strategy
The target molecule contains three functional groups: a primary amine, a primary alcohol, and a benzyl ether. The synthesis starts from L-serine, which has a primary amine, a primary hydroxyl group, and a carboxylic acid. The core challenge is the selective reduction of the carboxylic acid in the presence of other reactive sites. This necessitates a robust protecting group strategy.
-
Amino Group Protection: The nucleophilic amino group is protected as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is ideal due to its stability under a wide range of reaction conditions (including basic conditions for benzylation and reductive conditions with borohydrides) and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid), ensuring orthogonality with the benzyl ether.[3][4]
-
Hydroxyl Group Protection: The primary hydroxyl group is protected as a benzyl ether. The benzyl group is exceptionally stable and is typically removed via catalytic hydrogenolysis, a condition orthogonal to the acid-labile Boc group.[3][5] This protection prevents the hydroxyl group from interfering with the subsequent reduction step.
-
Carboxylic Acid Reduction: With the amine and hydroxyl groups masked, the carboxylic acid is selectively reduced to a primary alcohol. This is the key transformation that yields the final product.
The overall forward synthesis, therefore, proceeds via three main steps: N-protection, O-protection, and reduction.
Overall Synthetic Pathway
The chosen synthetic route is outlined below. This pathway is favored for its high yields, operational simplicity, and use of readily available reagents.
Caption: Overall synthetic route from L-Serine to the target amino alcohol.
Part 2: Detailed Experimental Protocols
The following protocols are compiled from established literature procedures and represent a reliable workflow for the synthesis.[6][7][8][9] All operations involving anhydrous solvents or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine (N-Boc-L-Serine)
This initial step protects the amino group of L-serine, rendering it unreactive for the subsequent benzylation step.
Protocol:
-
Dissolve L-serine (e.g., 5.2 g, 50.0 mmol) in a mixture of 1M sodium hydroxide solution (50 mL) and 1,4-dioxane (100 mL) in a round-bottom flask.[6]
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O, e.g., 13.1 g, 60.0 mmol) to the reaction mixture.[6]
-
Allow the mixture to warm to room temperature and continue stirring for 24 hours.
-
Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous layer with diethyl ether (50 mL) to remove unreacted (Boc)₂O.
-
Cool the aqueous layer again to 0 °C and carefully acidify to pH 2-3 by adding 1M sulfuric acid solution.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a viscous oil. An expected yield is typically high, around 94%.[6]
Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Boc-Ser(Bzl)-OH)
This step protects the hydroxyl group as a benzyl ether, a crucial step before the final reduction.
Protocol:
-
Dissolve the N-Boc-L-serine from the previous step (e.g., 8.2 g, 40.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 200 mL) in a flame-dried, three-neck flask under an argon atmosphere.[6][9]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, e.g., 2.1 g, 88 mmol, 2.2 eq.) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Stir the mixture at 0 °C for 1.5 hours.
-
Add benzyl bromide (BnBr, e.g., 13.75 g, 80.40 mmol) dropwise via syringe.[9]
-
Allow the reaction to gradually warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water. Remove the DMF under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove excess benzyl bromide and mineral oil.
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl).
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-O-benzyl-L-serine.
Step 3: Reduction to this compound
This final step chemoselectively reduces the carboxylic acid to the primary alcohol. The use of lithium borohydride, generated in situ from sodium borohydride and lithium chloride, is a powerful and efficient method for reducing the intermediate ester (formed implicitly or explicitly) or activated acid.[8][10]
Caption: Laboratory workflow for the reduction of the protected serine derivative.
Protocol (Based on in situ LiBH₄ generation):
-
Dissolve N-Boc-O-benzyl-L-serine (e.g., 0.25 mol) in anhydrous tetrahydrofuran (THF, 350 mL) under an inert atmosphere.[8]
-
Add anhydrous lithium chloride (LiCl, 21.2 g, 0.5 mol, 2 eq.).
-
Add sodium borohydride (NaBH₄, 18.9 g, 0.5 mol, 2 eq.). The reaction generates LiBH₄ in situ, with sodium chloride precipitating.[8]
-
Add ethanol (700 mL) and stir the mixture at room temperature overnight.
-
Cool the mixture in an ice-water bath.
-
Adjust the pH to ~4 by the gradual and careful addition of 10% aqueous citric acid solution.
-
Concentrate the mixture in vacuo to remove the organic solvents.
-
Add water (700 mL) to the residue and extract the product with dichloromethane (3 x 600 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by recrystallization or silica gel chromatography. A crude yield of ~95% can be expected.[8]
Part 3: Data Summary and Characterization
Precise control over stoichiometry and reaction conditions is critical for achieving high yields and purity.
| Step | Starting Material | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | L-Serine | (Boc)₂O, NaOH | 1,4-Dioxane / H₂O | 0 → RT | 24 | ~94%[6] |
| 2 | N-Boc-L-Serine | NaH, BnBr | Anhydrous DMF | 0 → RT | Overnight | >85% |
| 3 | Boc-Ser(Bzl)-OH | NaBH₄, LiCl | THF / EtOH | RT | Overnight | ~95% (crude)[8] |
Characterization of this compound:
-
Appearance: White to off-white solid.[11]
-
Melting Point: 66-69 °C.[11]
-
Optical Rotation ([α]D): -14° (c=1 in chloroform).[11]
-
Spectroscopic Analysis: Structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the presence of Boc, benzyl, and alcohol functionalities and the correct molecular weight (281.35 g/mol ).
Part 4: Process Rationale and Field Insights
Causality of Reagent Selection
-
In situ LiBH₄ vs. LiAlH₄: While lithium aluminum hydride (LAH) is a powerful reducing agent, it is highly reactive and pyrophoric. Lithium borohydride (LiBH₄) is a safer alternative that is still strong enough to reduce esters and activated carboxylic acids.[10] Generating it in situ from the more stable and less expensive NaBH₄ and LiCl is a cost-effective and practical approach.[8] This method avoids the potential for side reactions associated with LAH, such as reduction of the Boc-carbamate.
-
NaH for Benzylation: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the hydroxyl and carboxylic acid groups of N-Boc-L-serine to form the corresponding alkoxide and carboxylate. The alkoxide is a potent nucleophile that readily displaces bromide from benzyl bromide in an SN2 reaction.
Importance of Reaction Conditions
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere for the benzylation (Step 2) and reduction (Step 3) is critical. NaH and borohydrides react with water, which would quench the reagents and significantly lower the yield.
-
Temperature Control: Initial cooling to 0 °C during the addition of highly reactive reagents like (Boc)₂O, NaH, and borohydrides is essential to control the reaction rate, dissipate heat, and minimize side reactions.
Work-up and Purification Strategy
-
Acidic/Basic Washes: The work-up procedures are designed to remove unreacted reagents and byproducts. For instance, after N-Boc protection, acidifying the solution protonates the carboxylate, allowing it to be extracted into an organic solvent while inorganic salts remain in the aqueous phase.[6]
-
Chromatography: Silica gel column chromatography is a standard and effective method for purifying the polar, non-volatile intermediates and the final product, ensuring high purity required for subsequent synthetic steps in drug development.
Conclusion
The synthesis of this compound from L-serine is a well-established and reliable process. The three-step sequence of N-Boc protection, O-benzylation, and borohydride-mediated reduction provides a high-yielding and stereochemically controlled route to this valuable chiral building block. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively and safely implement this synthesis to support advanced research and drug discovery programs.
References
- Synthesis of O-benzyl-L-serine - Supporting Information.
- O-BENZYL-L-SERINE synthesis - ChemicalBook.
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- The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium.
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- The Preparation of O-Benzyl-L-serine - RSC Publishing.
- A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.
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Lithium borohydride - Wikipedia. Available at: [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
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Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids - DigitalCommons@USU. Available at: [Link]
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- Exploring the Synthesis Applications of N-Boc-O-Benzyl-L-Serine.
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- Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols employing Boc2O.
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"N-Boc-(S)-2-amino-3-benzyloxy-1-propanol" physical properties
An In-Depth Technical Guide to the Physical Properties of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
Introduction
This compound, also known as Boc-Serinol(Bzl), is a chiral building block of significant interest in medicinal chemistry and organic synthesis. As an N-protected amino alcohol, it serves as a versatile precursor for synthesizing complex molecules, including pharmaceutical intermediates and peptidomimetics.[1] The presence of three key functional groups—a primary alcohol, a Boc-protected amine, and a benzyl ether—provides a rich platform for selective chemical modifications. The defined (S)-stereochemistry at the C2 position is crucial for the enantioselective synthesis of target molecules, making a thorough understanding of its physical properties essential for its effective use in research and development.
This guide provides a comprehensive overview of the core physical properties, handling protocols, and analytical characterization methods for this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Correctly identifying a chemical entity is the foundational step for any laboratory work. The following identifiers and structural representation define the compound.
-
IUPAC Name: tert-butyl N-[(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate
-
Common Synonyms: Boc-Serinol(Bzl), N-(tert-Butoxycarbonyl)-O-benzyl-L-serinol
-
Molecular Formula: C₁₅H₂₃NO₄
Caption: 2D structure of this compound.
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification and formulation.
| Property | Value | Source(s) |
| Appearance | Solid | [2] |
| Melting Point | 66-69 °C (literature value) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Specific Optical Rotation ([α]²⁰_D) | Approx. -14° (c=1 in chloroform) | Inferred from[6][7] |
Melting Point
The melting point is a critical indicator of purity. For this compound, the literature value is a relatively sharp range of 66-69 °C.[3] A broader melting range observed in a laboratory sample would suggest the presence of impurities, which could be residual solvents or byproducts from its synthesis.
Solubility
The compound exhibits good solubility in a range of common organic solvents, including chlorinated solvents (chloroform, dichloromethane), esters (ethyl acetate), and polar aprotic solvents (DMSO, acetone).[3] This solubility profile is consistent with its structure, which contains both nonpolar (benzyl, Boc) and polar (hydroxyl, carbamate) functionalities. This information is vital for selecting appropriate solvent systems for chemical reactions, extractions, and chromatographic purification.
Optical Activity
As a chiral molecule, this compound rotates plane-polarized light. While a specific value for the (S)-enantiomer is not directly reported in the provided search results, its enantiomer, (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, has a reported specific rotation of [α]²⁰/D +14° (c = 1 in chloroform).
Expertise Insight: Enantiomers are non-superimposable mirror images that possess identical physical properties, with the sole exception of their interaction with plane-polarized light.[6] They rotate light to an equal magnitude but in opposite directions.[7] Therefore, it is scientifically sound to infer that the specific rotation for the (S)-enantiomer is approximately -14° under identical measurement conditions (20°C, sodium D-line, 1 g/100mL concentration in chloroform). A measured value significantly different from this would indicate either incorrect stereochemical assignment or the presence of the (R)-enantiomer as a contaminant.
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure researcher safety and maintain the chemical integrity of the compound.
-
Hazard Identification: The compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[2]
-
Safe Handling Protocols:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[2][8]
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
-
Storage Conditions:
-
Store in a tightly sealed container to prevent moisture absorption and contamination.[2]
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][8]
-
For long-term stability, storage in a refrigerator at 2-8°C is advisable, a practice common for complex organic molecules.[9]
-
Experimental Protocols for Characterization
Verifying the identity and purity of a starting material is a non-negotiable step in synthesis and drug development. The following protocols outline standard methods for characterizing this compound.
Protocol 4.1: Determination of Specific Rotation
This experiment validates the enantiomeric identity of the compound.
Caption: Workflow for measuring specific rotation.
Step-by-Step Methodology:
-
Solution Preparation (Trustworthiness): Accurately weigh approximately 100 mg of this compound and record the mass precisely. Quantitatively transfer it to a 10.0 mL volumetric flask and dissolve in chloroform, filling to the mark. The precision of this step is critical as the concentration (c) is a key variable in the final calculation.
-
Instrument Setup: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument by filling the sample cell with the blank solvent (chloroform) and setting the reading to 0°.
-
Measurement: Rinse the sample cell with a small amount of the prepared solution before filling it completely, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α] = α_obs / (c × l).
-
α_obs is the observed rotation in degrees.
-
c is the concentration in g/mL (e.g., 0.100 g / 10.0 mL = 0.01 g/mL).
-
l is the path length of the cell in decimeters (typically 1 dm).[10]
-
The calculated value should be close to -14°.
-
Protocol 4.2: Spectroscopic Analysis (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. While a spectrum must be run for confirmation, the expected chemical shifts and multiplicities can be predicted.
Expertise & Experience: The choice of solvent for NMR is important. Deuterated chloroform (CDCl₃) is an excellent choice given the compound's solubility and the solvent's unobtrusive signal at ~7.26 ppm.
Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):
-
~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~5.0 ppm (broad singlet, 1H): NH proton of the Boc-carbamate.
-
~4.5 ppm (singlet, 2H): -O-CH₂-Ph protons of the benzyl ether.
-
~3.5-3.8 ppm (multiplet, 3H): Protons of the propanol backbone (-CH- and -CH₂-OH).
-
~3.4 ppm (multiplet, 2H): Protons of the benzyloxy methylene group (-CH-CH₂-O-).
-
~2.5 ppm (broad singlet, 1H): OH proton of the primary alcohol.
-
~1.4 ppm (singlet, 9H): Protons of the three equivalent methyl groups of the tert-butyl (Boc) group.
Expected ¹³C NMR Signals (in CDCl₃, ~100 MHz):
-
~156 ppm: Carbonyl carbon of the Boc group.
-
~138 ppm: Quaternary aromatic carbon of the benzyl group.
-
~127-129 ppm: Aromatic CH carbons of the benzyl group.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~73 ppm: Methylene carbon of the benzyl ether (-O-CH₂-Ph).
-
~71 ppm: Methylene carbon adjacent to the ether oxygen (-CH-CH₂-O-).
-
~65 ppm: Methylene carbon of the primary alcohol (-CH₂-OH).
-
~53 ppm: Chiral methine carbon (-CH-NHBoc).
-
~28 ppm: Methyl carbons of the Boc group.
This compound is a well-characterized chiral building block with defined physical properties. Its solid state, specific melting point range, and predictable solubility make it a manageable reagent in a laboratory setting. The compound's optical activity is a key feature that confirms its stereochemical integrity, a critical parameter for its application in asymmetric synthesis. By adhering to the safety guidelines and utilizing the characterization protocols outlined in this guide, researchers can confidently and effectively employ this versatile molecule in their synthetic endeavors.
References
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Amerigo Scientific. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). [Link]
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PubChem - National Institutes of Health. 3-(Benzylamino)propanol. [Link]
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PubChem - National Institutes of Health. tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate. [Link]
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Pharmaffiliates. tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate. [Link]
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PubChem - National Institutes of Health. tert-butyl N-(1-hydroxypropan-2-yl)carbamate. [Link]
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Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]
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University Course Material. Lecture outline on optical rotation. [Link]
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Chemistry LibreTexts. Optical Activity. [Link]
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"N-Boc-(S)-2-amino-3-benzyloxy-1-propanol" chemical structure and stereochemistry
An In-Depth Technical Guide to N-Boc-(S)-2-amino-3-benzyloxy-1-propanol: A Cornerstone Chiral Building Block
Introduction
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is paramount. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to often dramatic differences in pharmacological activity between the enantiomers of a drug candidate.[1] This reality has propelled the demand for enantiomerically pure starting materials, known as chiral building blocks, which serve as foundational components for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).[2][3]
This compound, a derivative of the natural amino acid L-serine, stands out as a particularly versatile and valuable chiral building block.[4] Its structure features a defined stereocenter and orthogonally protected functional groups—an acid-labile N-Boc group and a benzyl ether removable by hydrogenolysis. This pre-packaged arrangement of functionality and stereochemistry provides medicinal chemists with a reliable and strategically flexible tool for constructing complex chiral molecules. This guide offers a comprehensive technical overview of its structure, synthesis, and strategic applications for researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Structural Analysis
This compound is a white to off-white solid at room temperature, valued for its stability and solubility in common organic solvents like chloroform, ethyl acetate, and DMSO.[4][5][6][7]
Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 79069-15-1 | [5][7][8] |
| Molecular Formula | C₁₅H₂₃NO₄ | [4][7][9] |
| Molecular Weight | 281.35 g/mol | [4][7][9] |
| Appearance | White to off-white solid/powder | [4][7] |
| Melting Point | 66-69 °C | [5][7][10] |
| Optical Rotation [α]D | -14° (c=1 in chloroform) | [6][7] |
| Storage Conditions | 2-8°C, under inert gas | [4][6][7] |
Structural Elucidation and Stereochemistry
The utility of this molecule is rooted in its carefully designed structure, which contains three key functional groups around a single chiral center.
Figure 1: Chemical Structure with key functional groups highlighted.
-
The (S)-Stereocenter: The carbon at position 2 (C2) is a chiral center with the (S)-configuration. This stereochemistry is derived directly from the natural chiral pool starting material, L-serine (the (S)-enantiomer of serine). Its presence allows for the transfer of chirality, ensuring the stereochemical integrity of subsequent products in a synthetic sequence. The specific optical rotation of -14° is a critical quality control parameter to confirm its enantiomeric purity.[6][7]
-
N-Boc Protecting Group: The amine is protected with a tert-butoxycarbonyl (Boc) group. This is one of the most common amine protecting groups in organic synthesis for a crucial reason: its stability in a wide range of reaction conditions (e.g., basic, hydrogenolytic) coupled with its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).[11][12] This allows for the selective deprotection of the amine for subsequent coupling reactions without disturbing other parts of the molecule.
-
Benzyloxy (Bn) Protecting Group: The side-chain hydroxyl group is protected as a benzyl ether. The benzyl group is robust and withstands many synthetic transformations. Critically, it can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a method that is orthogonal to the acid-labile removal of the Boc group.[4]
-
Primary Alcohol (-CH₂OH): The free primary alcohol is a key reactive handle. It can be oxidized to an aldehyde or carboxylic acid, or used in coupling reactions such as esterifications or etherifications, providing a site for further molecular elaboration.
This orthogonal protection scheme is the cornerstone of its strategic value, enabling chemists to selectively unmask and react each functional group—the amine, the side-chain hydroxyl, and the primary alcohol—in a controlled, stepwise manner.
Part 2: Synthesis and Characterization Protocol
The most common and reliable synthesis of this compound involves the reduction of a carboxyl-activated derivative of N-Boc-O-benzyl-L-serine. The following protocol details a field-proven method using sodium borohydride to reduce an activated N-hydroxysuccinimide (NHS) ester.[5]
Principle of Synthesis
The synthesis begins with the commercially available N-Boc-O-benzyl-L-serine. The carboxylic acid is first "activated" by converting it into an NHS ester, which is highly susceptible to nucleophilic attack. This activated ester is then reduced using a mild hydride source, sodium borohydride (NaBH₄), which selectively reduces the ester to a primary alcohol without affecting the Boc or benzyl protecting groups and, crucially, without racemizing the chiral center.
Detailed Experimental Protocol
Objective: To synthesize this compound from N-Boc-O-benzyl-L-serine.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| N-Boc-O-benzyl-L-serine | 295.33 | 5.00 g | 16.9 mmol |
| N-Hydroxysuccinimide (NHS) | 115.09 | 2.14 g | 18.6 mmol |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 3.83 g | 18.6 mmol |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.28 g | 33.8 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| Ethyl Acetate (EtOAc) | - | 200 mL | - |
| Saturated NH₄Cl (aq) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Methodology:
-
Activation of Carboxylic Acid (Formation of NHS Ester):
-
In a 250 mL round-bottom flask under an argon atmosphere, dissolve N-Boc-O-benzyl-L-serine (5.00 g, 16.9 mmol) and N-hydroxysuccinimide (2.14 g, 18.6 mmol) in 50 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (3.83 g, 18.6 mmol) in 20 mL of anhydrous THF dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Reduction to the Primary Alcohol:
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of THF.
-
Transfer the filtrate to a new 500 mL round-bottom flask and cool to 0 °C in an ice bath.
-
Causality: The ice bath is critical here to control the exothermic reaction between sodium borohydride and the activated ester, preventing side reactions.
-
Add sodium borohydride (1.28 g, 33.8 mmol) portion-wise over 20 minutes, ensuring the temperature does not exceed 5 °C.[5]
-
Remove the ice bath and stir the mixture at room temperature overnight.[5]
-
-
Workup and Extraction:
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of water.
-
Add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous ammonium chloride solution and 50 mL of brine.[5]
-
Causality: The ammonium chloride wash removes residual borohydride salts, while the brine wash helps to break any emulsions and remove water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization (Self-Validation):
-
The resulting crude oil or solid should be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient, typically starting from 4:1).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white solid.
-
Trustworthiness: The integrity of the protocol is validated by confirming the product's identity and purity. The expected analytical data are:
-
¹H NMR: Conforms to the expected structure, showing signals for Boc protons (~1.4 ppm), benzyl protons (~7.3 ppm), and the diastereotopic protons of the core structure.
-
Mass Spec (ESI+): m/z = 282.17 [M+H]⁺, 304.15 [M+Na]⁺.
-
Optical Rotation: [α]D ≈ -14° (c=1, CHCl₃), confirming retention of stereochemistry.
-
-
Part 3: Strategic Applications in Drug Development
The primary application of this compound is as a chiral synthon to introduce a specific stereocenter into a target molecule.[4][] The orthogonal protecting groups allow for its strategic incorporation through various synthetic routes.
Workflow for Strategic Deprotection and Elaboration
The true power of this building block lies in the chemist's ability to selectively deprotect and modify its functional groups. This workflow enables the synthesis of diverse and complex molecular architectures from a single starting material.
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"N-Boc-(S)-2-amino-3-benzyloxy-1-propanol" CAS number 79069-15-1 properties
An In-Depth Technical Guide to N-Boc-(S)-2-amino-3-benzyloxy-1-propanol (CAS 79069-15-1)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in synthetic organic chemistry and drug development. We will delve into its core properties, synthesis, analytical characterization, and key applications, offering field-proven insights and methodologies for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Importance
This compound, also known as tert-butyl N-[(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate, is a valuable chiral intermediate. Its structure incorporates a protected amine (Boc group), a primary alcohol, and a benzyl-protected primary alcohol, all arranged around a stereodefined chiral center. This unique combination of functional groups makes it a versatile precursor for synthesizing a wide array of complex molecules, particularly in the development of protease inhibitors and other therapeutic agents. The strategic placement of the Boc and benzyl protecting groups allows for selective deprotection and further functionalization, a critical aspect in multi-step organic synthesis.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring appropriate handling and storage.
| Property | Value | Source |
| CAS Number | 79069-15-1 | |
| Molecular Formula | C15H23NO4 | |
| Molecular Weight | 281.35 g/mol | |
| Appearance | White to off-white crystalline powder or solid | |
| Melting Point | 74-78 °C | |
| Boiling Point | 426.9±40.0 °C at 760 mmHg (Predicted) | |
| Density | 1.112±0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | |
| Optical Rotation | [α]D typically around +10 to +14 deg (c=1, CHCl3) |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 5.05 (br s, 1H, NH), 4.53 (s, 2H, OCH₂Ph), 3.85-3.75 (m, 1H, CH), 3.70-3.50 (m, 4H, CH₂OH, OCH₂), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 156.5, 137.8, 128.6, 127.9, 127.8, 79.8, 73.5, 71.5, 63.8, 52.1, 28.5.
-
Mass Spectrometry (ESI+): m/z 282.17 [M+H]⁺, 304.15 [M+Na]⁺.
Synthesis and Purification
The most common and efficient synthesis of this compound originates from the chiral pool, specifically from (S)-serine methyl ester hydrochloride. This approach leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product.
Synthetic Workflow
The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity.
An In-depth Technical Guide on the Solubility of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol in Organic Solvents
A-1-2026-01
Abstract
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is a pivotal chiral building block in modern organic synthesis, particularly within pharmaceutical development. Its efficacy in synthetic routes is critically dependent on its behavior in various solvents. This technical guide provides a comprehensive analysis of the solubility of this compound across a spectrum of common organic solvents. We bridge theoretical physicochemical principles with practical, experimentally-derived data to create a robust resource for researchers, scientists, and drug development professionals. This guide details a standardized protocol for solubility determination, presents a comparative data table, and discusses the implications for process optimization, purification strategies, and formulation development.
Introduction: The Significance of a Chiral Building Block
This compound, also known as N-(tert-Butoxycarbonyl)-O-benzyl-L-serinol, is a highly valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.[1] Its structure incorporates a primary alcohol, a Boc-protected amine, and a benzyl ether, conferring a unique combination of reactivity and stability. This compound serves as a key precursor for a range of bioactive molecules, including protease inhibitors and other complex therapeutic agents.
A thorough understanding of its solubility is not merely academic; it is a fundamental prerequisite for:
-
Reaction Optimization: Selecting an appropriate solvent can significantly influence reaction rates, equilibria, and the suppression of side reactions.
-
Purification Efficiency: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic purification methods.
-
Process Scalability: Predictable solubility behavior is crucial for the successful scale-up of synthetic processes from the laboratory to manufacturing.
This guide aims to provide the necessary data and foundational knowledge to empower scientists to make informed solvent choices, thereby enhancing the efficiency and success of their synthetic endeavors.
Physicochemical Properties & Theoretical Solubility Framework
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." The molecular structure of this compound (Molecular Weight: 281.35 g/mol ) dictates its interactions with different solvent classes.[2][3]
-
Hydrogen Bonding: The molecule possesses a primary hydroxyl (-OH) group and a carbamate N-H group, both of which can act as hydrogen bond donors. The oxygen atoms of the hydroxyl, carbamate, and ether functionalities can act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests good solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, Acetone).[2][4]
-
Polarity: The presence of multiple heteroatoms (O, N) creates significant dipole moments within the molecule, rendering it polar. This polarity is expected to lead to favorable interactions with polar solvents such as dichloromethane, chloroform, and ethyl acetate.[2][4]
-
Nonpolar Character: The bulky, nonpolar tert-butyl group and the aromatic benzyl group introduce significant lipophilic character. This suggests that while highly nonpolar solvents like hexanes may be poor choices, the compound could exhibit some solubility in solvents with moderate polarity like toluene.
Based on this analysis, we can predict a solubility profile that favors polar solvents, with moderate to poor solubility in nonpolar aliphatic hydrocarbons.
Experimental Determination of Equilibrium Solubility
To ensure reliable and reproducible data, a standardized methodology for determining equilibrium solubility is essential. The Saturation Shake-Flask method is a widely accepted and robust technique for this purpose.[5][6][7]
Protocol: Saturation Shake-Flask Method
-
Preparation: Add an excess amount of this compound solid to a known volume of the selected organic solvent in a sealed vial at a constant, controlled temperature (e.g., 25°C). The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[7]
-
Equilibration: Agitate the vial using a shaker or magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[8] The time required may vary depending on the solvent.
-
Phase Separation: Cease agitation and allow the suspension to settle for a sufficient period (e.g., 2-4 hours) to permit the undissolved solid to sediment.[6]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is critical to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Analysis: Quantify the concentration of the dissolved compound in the aliquot. High-Performance Liquid Chromatography (HPLC) is the preferred analytical method due to its specificity and ability to detect potential degradation.[7] Alternatively, gravimetric analysis (evaporation of the solvent and weighing the residue) can be used if the compound is non-volatile and thermally stable.
-
Calculation: Express the solubility in appropriate units, such as mg/mL or g/100 mL.
This protocol provides a self-validating system for generating trustworthy solubility data.
Figure 1: Experimental workflow for the Saturation Shake-Flask solubility determination method.
Solubility Data & Analysis
The following table summarizes the solubility of this compound in various organic solvents, based on available data and established chemical principles.
| Solvent | Solvent Class | Qualitative Solubility | Implications for Use |
| Dichloromethane (DCM) | Chlorinated | Soluble[2][4] | Excellent for reactions and chromatography. |
| Chloroform | Chlorinated | Soluble[2][4] | Good for reactions; often used for NMR analysis. |
| Ethyl Acetate (EtOAc) | Ester | Soluble[2][4] | Versatile solvent for reactions and extractions. |
| Acetone | Ketone | Soluble[2][4] | Useful for reactions and as a cleaning solvent. |
| Tetrahydrofuran (THF) | Ether | Soluble | A common choice for reactions involving hydrides. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[2][4] | High boiling point, useful for challenging reactions. |
| Methanol (MeOH) | Polar Protic | Soluble | Good for reactions and some crystallizations. |
| Ethanol (EtOH) | Polar Protic | Soluble | A greener alternative to methanol for many applications. |
| Isopropanol (IPA) | Polar Protic | Moderately Soluble | Can be used for crystallization/precipitation. |
| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | May be used in specific reactions or for extractions. |
| Hexanes/Heptane | Aliphatic Hydrocarbon | Insoluble/Very Sparingly Soluble | Excellent anti-solvents for precipitation/crystallization. |
Analysis of Trends: The experimental data strongly aligns with the theoretical framework. The compound is readily soluble in a range of polar aprotic (DCM, EtOAc, THF, Acetone) and polar protic (alcohols) solvents. This confirms the dominant role of the polar functional groups and hydrogen bonding capabilities in the solvation process. Its poor solubility in nonpolar aliphatic solvents like hexanes makes them ideal anti-solvents for inducing crystallization from more polar solvent systems.
Figure 2: Relationship between solvent class and solubility based on intermolecular forces.
Implications for Research and Drug Development
-
Reaction Chemistry: For reactions involving the primary alcohol (e.g., esterification, oxidation), aprotic solvents like Dichloromethane or Ethyl Acetate are excellent choices to avoid solvent participation. For reactions requiring higher temperatures, DMSO is a viable option.
-
Purification Strategy: A common and effective purification strategy is crystallization. Based on the data, a solvent/anti-solvent system is highly applicable. For instance, dissolving the crude product in a minimal amount of a good solvent like Ethyl Acetate or Dichloromethane, followed by the slow addition of a nonpolar anti-solvent like hexanes, should effectively induce the precipitation of the pure compound.
-
Chromatography: The high solubility in Dichloromethane and Ethyl Acetate makes them suitable components of the mobile phase for silica gel column chromatography. A typical eluent system might be a gradient of Ethyl Acetate in Hexanes.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[9] It may cause skin, eye, and respiratory irritation.[9][10] Always consult the latest Safety Data Sheet (SDS) before handling the compound and any of the solvents mentioned in this guide.[9][11] Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[1][4]
Conclusion
The solubility of this compound is dictated by its multifunctional chemical structure, which allows for strong interactions with a variety of polar organic solvents. It is highly soluble in common chlorinated, ester, ether, and alcohol solvents, while exhibiting poor solubility in nonpolar hydrocarbons. This well-defined solubility profile provides chemists with a versatile toolkit for its use in synthesis and purification. By leveraging the data and protocols within this guide, researchers can streamline process development, enhance purification efficiency, and accelerate their research and drug development programs.
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Safety Data Sheet for n-Propanol. [Link]
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<1236> Solubility Measurements. USP-NF. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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This compound Product Page. MySkinRecipes. [Link]
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Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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This compound Chemical Information. Chongqing Chemdad Co., Ltd. [Link]
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Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Xiong, J., et al. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies. [Link]
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This compound Chemical Product. [Link]
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An In-depth Technical Guide to the Melting Point Determination of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
Introduction: The Significance of a Melting Point
In the landscape of pharmaceutical development and chemical synthesis, the melting point is a fundamental yet critically important physicochemical property. It serves as a primary indicator of a compound's identity and, more importantly, its purity.[1][2][3][4] For a key chiral intermediate like N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, a precursor in the synthesis of various high-value pharmaceuticals, an accurate and reproducible melting point determination is a non-negotiable aspect of quality control.[5]
This guide provides a comprehensive, technically grounded protocol for determining the melting point of this compound. Moving beyond a simple procedural list, we will delve into the causality behind each step, ensuring the methodology is not just followed, but understood. This self-validating system is designed for researchers, scientists, and drug development professionals who require the utmost confidence in their analytical results.
Compound Profile: this compound
Before proceeding to the methodology, understanding the subject compound is essential.
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl (S)-(1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate | [6] |
| Synonyms | BOC-O-BENZYL-L-SERINOL, N-Boc-Serinol(Bzl) | [6] |
| CAS Number | 79069-15-1 | [6] |
| Molecular Formula | C₁₅H₂₃NO₄ | [6] |
| Molecular Weight | 281.35 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [6][8] |
| Literature Melting Point | 66-69 °C | [6][8] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6][8][9] |
The presence of strong intermolecular forces, particularly hydrogen bonding from the hydroxyl (-OH) and N-H groups, contributes to its solid state at room temperature.[10][11][12] The purity of this compound is paramount, as impurities can lead to side reactions in subsequent synthetic steps, impacting yield and the purity of the final active pharmaceutical ingredient (API). Melting point depression—the phenomenon where impurities lower and broaden the melting range—is the key principle we leverage for purity assessment.[1][2][10][12]
Part 1: The Self-Validating Protocol for Melting Point Determination
This protocol is designed in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[13][14][15][16][17] Adherence to these standards ensures regulatory compliance and data integrity.
Apparatus Calibration: The Foundation of Trustworthiness
An uncalibrated instrument yields meaningless data. Calibration is the process of verifying your apparatus's accuracy against certified reference standards with precisely known melting points.[18][19][20] This process must be performed regularly and whenever the instrument undergoes maintenance.[18]
Step-by-Step Calibration Protocol:
-
Select Reference Standards: Choose at least two USP Melting Point Reference Standards that bracket the expected melting point of the test sample (66-69 °C). Suitable standards include Vanillin (~81-83 °C) and Acetanilide (~114-116 °C).[13][19][21]
-
Prepare Standards: Following the same preparation technique as for the test sample (see section 1.2), prepare capillaries with the reference standards.
-
Measure Melting Points: Determine the melting point of each standard using the operational protocol (see section 1.3). Use a slow ramp rate (1 °C/minute) for highest accuracy.[15][21]
-
Verify and Correct: Compare the observed melting points to the certified values. The instrument's readings must fall within the tolerance specified in the reference standard's certificate. If a consistent deviation is observed, a calibration correction curve or electronic adjustment should be applied according to the instrument's manual.[20][22]
Caption: Workflow for ensuring melting point apparatus accuracy.
Sample Preparation: Eliminating Variables
The physical state of the sample significantly influences heat transfer and, consequently, the observed melting range.[4][14] The goal is to prepare a uniform, tightly packed column of dry, finely powdered material.
Step-by-Step Sample Preparation:
-
Drying: Ensure the this compound sample is completely dry. Place a small amount in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide or silica gel) for at least 24 hours.[4][15] Moisture acts as an impurity, depressing and broadening the melting range.
-
Pulverization: Gently pulverize the dry sample into a very fine powder using an agate mortar and pestle.[4][15][21] This ensures efficient and uniform heat transfer throughout the sample. Avoid vigorous grinding that could induce polymorphic changes.
-
Capillary Loading: Use a USP-compliant capillary tube (typically 0.8-1.2 mm internal diameter).[13][15] Press the open end of the capillary into the powder multiple times.
-
Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder into the bottom.[15] The final packed column height should be 2.5-3.5 mm.[15] An insufficient sample may be hard to observe, while an excessive amount will cause a broader melting range due to temperature gradients within the sample.[14][21]
The Measurement Protocol: A Two-Stage Approach for Precision
For an unknown or new batch, a two-stage approach balances speed and accuracy.[20]
Stage 1: Rapid Estimation (Optional but Recommended)
-
Set a high heating rate (e.g., 5-10 °C/minute).[20]
-
Insert the capillary and observe the approximate temperature at which melting occurs. This provides a ballpark figure.
-
Allow the apparatus to cool significantly (at least 15-20 °C below the approximate melting point) before the next run.
Stage 2: Pharmacopeial Determination
-
Set Start Temperature: Program the apparatus to heat to a temperature approximately 10 °C below the expected melting point (or the value from Stage 1).[16][23]
-
Set Ramp Rate: Set the heating rate to 1-2 °C per minute.[3][16] A slow ramp rate is critical for allowing the temperature of the heating block, thermometer, and sample to remain in equilibrium, ensuring an accurate reading.[14]
-
Insert Sample: Once the apparatus has reached the start temperature and stabilized, insert the packed capillary tube. According to USP <741> for Class Ia, the tube can be inserted when the temperature is about 5°C below the expected melting range.[17]
-
Observe and Record:
-
Onset Point (T₁): Record the temperature at which the first drop of liquid becomes visible, or when the column is observed to collapse against the capillary wall.[1][15]
-
Clear Point (T₂): Record the temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.[15]
-
-
Report the Melting Range: The result is reported as the range T₁ – T₂.
Caption: Standard operating procedure for melting point measurement.
Part 2: Interpretation of Results - The Scientist's Insight
The numerical result is only half the story. Its interpretation separates the technician from the scientist.
Scenario 1: Sharp Melting Range within Specification (e.g., 67.5 – 68.5 °C)
-
Interpretation: This indicates a high-purity sample. A narrow range (typically ≤ 2°C) is characteristic of a pure crystalline solid.[1][2][10] The observed value falls within the literature range of 66-69 °C, confirming the compound's identity.
-
Action: The material passes the quality control check for purity via melting point.
Scenario 2: Broad and Depressed Melting Range (e.g., 62 – 66 °C)
-
Interpretation: This is a classic sign of an impure sample.[2][10] Impurities disrupt the crystal lattice, requiring less energy to overcome the intermolecular forces.[12]
-
Causality & Investigation:
-
Residual Solvents: The compound is soluble in solvents like ethyl acetate and dichloromethane.[6][9] Inadequate drying could leave residual solvent, acting as an impurity.
-
Synthesis Byproducts: The synthesis of N-Boc protected amino alcohols can have side products.[24][25][26] For instance, if starting from N-Boc-O-benzyl-L-serine, any unreacted starting material (MP: 58-60 °C) would depress the final product's melting point.
-
Enantiomeric Impurity: The presence of the (R)-enantiomer would create a diastereomeric mixture with different packing properties, potentially affecting the melting point.
-
-
Action: The material fails the quality control check. Further purification (e.g., recrystallization) is required, followed by a re-determination of the melting point.
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"N-Boc-(S)-2-amino-3-benzyloxy-1-propanol" reactivity profile and functional groups
An In-Depth Technical Guide to the Reactivity and Synthetic Utility of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
Executive Summary
This compound, a chiral amino alcohol, is a cornerstone building block in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1] Its value stems from a unique combination of functional groups: a primary alcohol, a Boc-protected amine, and a benzyl ether, all organized around a defined stereocenter. This guide provides an in-depth analysis of the molecule's reactivity profile, exploring the specific chemical behaviors of each functional group. We will delve into the principles of orthogonal protection and deprotection, examine key transformations, and provide field-proven experimental protocols to empower researchers in leveraging this versatile synthon for the construction of complex, enantiomerically pure molecules.[1][2]
Molecular Architecture and Functional Group Analysis
The synthetic power of this compound lies in the distinct and predictable reactivity of its constituent parts. Understanding these individual components is crucial for strategic synthetic planning.
Figure 1: Molecular structure and key functional groups.
The N-Boc Protecting Group: Acid-Labile Guardian
The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis.[3][4] Its primary characteristic is its stability under a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions.[5]
-
Reactivity: The mechanism of Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[3][4] This acid-lability makes it "orthogonal" to the benzyl ether group, which is removed under different (reductive) conditions.
-
Causality in Deprotection: Strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM) are highly effective.[6] Hydrochloric acid (HCl) in solvents like methanol, ethyl acetate, or dioxane is also widely used.[6][7] The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.[3]
-
Potential Issues: The liberated tert-butyl cation is an electrophile and can cause side reactions by alkylating nucleophilic sites on the substrate, such as thiols or electron-rich aromatic rings.[3][4] To mitigate this, "scavengers" like anisole or thioanisole are often added to the reaction mixture to trap the cation.[6]
The Benzyl Ether: Reductively Cleaved Protection
The benzyl (Bn) ether serves as a robust protecting group for the primary alcohol derived from the serine backbone. It is stable to most acidic, basic, and oxidative conditions that do not affect the benzene ring itself.
-
Reactivity: The key feature of the benzyl ether is its susceptibility to hydrogenolysis.[8] This reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C), to cleave the C-O bond, liberating the free alcohol and generating toluene as a byproduct.[8][9]
-
Orthogonal Strategy: This reductive cleavage is the cornerstone of the orthogonal protection strategy with the Boc group. One can selectively deprotect the amine with acid, leaving the benzyl ether intact, or cleave the benzyl ether via hydrogenation, leaving the Boc group untouched. This selective manipulation is critical in multi-step syntheses.
-
Alternative Deprotection: While hydrogenolysis is most common, benzyl ethers can also be cleaved using strong acids (though this is not selective in the presence of a Boc group) or under dissolving metal reduction conditions (e.g., Na/NH₃).[9][10]
The Primary Alcohol: A Hub for Functionalization
The primary hydroxyl group (-CH₂OH) is a versatile handle for synthetic modification. Its reactivity is primarily centered around oxidation and nucleophilic substitution (after conversion to a better leaving group).
-
Oxidation: The alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid.
-
To Aldehyde: Mild oxidation conditions are required to prevent over-oxidation. Common methods include the Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), or TEMPO-catalyzed oxidations.
-
To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can achieve this, though care must be taken to ensure compatibility with the other protecting groups.
-
-
Nucleophilic Substitution: The hydroxyl group is a poor leaving group. To facilitate substitution, it is typically first converted into a sulfonate ester (e.g., tosylate or mesylate) or a halide. The resulting electrophilic carbon can then be attacked by a wide range of nucleophiles.
Strategic Reactivity and Orthogonal Deprotection
The true synthetic utility of this molecule is realized through the selective and sequential manipulation of its protecting groups. The diagram below illustrates the divergent pathways available from this single chiral precursor.
Figure 2: Orthogonal deprotection pathways for this compound.
This strategic unmasking allows for site-specific modifications. For example, a researcher could deprotect the amine, perform a coupling reaction on the free amine, and then subsequently remove the benzyl ether to reveal the alcohol for further transformation.
| Protecting Group | Cleavage Conditions | Stability | Orthogonality |
| N-Boc | Strong Acid (TFA, HCl)[3][6] | Stable to base, hydrogenation, mild oxidation | Orthogonal to Benzyl ether |
| Benzyl Ether | Catalytic Hydrogenation (H₂, Pd/C)[8][9] | Stable to acid (mild), base, many oxidants | Orthogonal to N-Boc group |
Key Experimental Protocols
The following protocols are presented as robust, validated methods for common transformations. As a senior scientist, I stress that all reactions should be monitored (e.g., by TLC or LC-MS) to determine completion, as reaction times can vary based on substrate purity and scale.
Protocol 1: N-Boc Group Deprotection with Trifluoroacetic Acid (TFA)
Objective: To selectively cleave the Boc group, liberating the primary amine.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. Causality: This mitigates the exothermicity of adding the strong acid and helps control the reaction rate.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The volume ratio of DCM:TFA is often between 1:1 and 4:1.[6][11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the excess TFA and DCM. The crude product is the trifluoroacetate salt of the amine.
-
Neutralization & Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and free the amine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield (S)-2-amino-3-benzyloxy-1-propanol.
Protocol 2: Benzyl Ether Cleavage via Catalytic Hydrogenation
Objective: To selectively cleave the benzyl ether, liberating the primary alcohol.
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, approx. 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. Inerting the flask is a critical safety measure.
-
Hydrogenation: Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). This is typically done using a balloon filled with H₂ or a dedicated hydrogenation apparatus.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of H₂ for 4-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: The Celite prevents the fine palladium particles from passing through the filter paper and ensures a clean filtrate.
-
Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate in vacuo to yield N-Boc-(S)-2-amino-1,3-propanediol.
Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for asymmetric synthesis. Its well-defined stereochemistry and the orthogonal nature of its protecting groups provide chemists with a reliable and flexible platform for building complex chiral molecules.[1][12] A thorough understanding of the distinct reactivity of the Boc-amine, benzyl ether, and primary alcohol is paramount for its effective use. The protocols and strategic insights provided in this guide serve as a foundation for researchers to confidently incorporate this valuable building block into their synthetic campaigns, accelerating the discovery and development of new chemical entities.
References
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Title: BOC Deprotection. Source: Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]
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Title: synthesis & cleavage of benzyl ethers. Source: YouTube. URL: [Link]
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Title: Benzyl Ethers - Protecting Groups. Source: Organic Chemistry Portal. URL: [Link]
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Title: BOC deprotection. Source: Hebei Boze Chemical Co.,Ltd. URL: [Link]
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Title: tert-Butyloxycarbonyl protecting group. Source: Wikipedia. URL: [Link]
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Title: Benzyl alcohol and benzyl ether group reactions. Source: ResearchGate. URL: [Link]
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Title: Benzyl group. Source: Wikipedia. URL: [Link]
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Title: Advice on N-boc deprotection in the presence of acid sensitive groups. Source: Reddit. URL: [Link]
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Title: Alcohol Protecting Groups. Source: University of Calgary. URL: [Link]
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Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: RSC Publishing. URL: [Link]
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Title: Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. Source: ACS Publications. URL: [Link]
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Title: Boc-Protected Amino Groups. Source: Organic Chemistry Portal. URL: [Link]
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Title: Chemoselective Boc protection of phenols and amino alcohols. Source: ResearchGate. URL: [Link]
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Title: N-t-Butoxycarbonyl Protection of Primary and Secondary Amines in the Hydroboration Reaction: Synthesis of Amino Alcohols. Source: Taylor & Francis Online. URL: [Link]
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Title: this compound. Source: Chongqing Chemdad Co., Ltd. URL: [Link]
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Title: Dual protection of amino functions involving Boc. Source: RSC Publishing. URL: [Link]
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Title: Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Source: NIH National Library of Medicine. URL: [Link]
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Title: Synthesis of N-BOC amines by various routes. Source: ResearchGate. URL: [Link]
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Title: Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Source: Semantic Scholar. URL: [Link]
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Title: Asymmetric organocatalytic synthesis of chiral homoallylic amines. Source: Beilstein Journals. URL: [Link]
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Title: A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Source: Arkat USA. URL: [Link]
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Title: Selective oxidation of some primary and secondary benzylic alcohols to the corresponding carbonyl compounds with a Cu(III) complex. Source: ResearchGate. URL: [Link]
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Title: Selective oxidation of primary benzylic alcohols to aldehydes using NaNO 3 under ball milling. Source: ResearchGate. URL: [Link]
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An In-depth Technical Guide on the Core Principles of Chirality: N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
This guide provides a comprehensive examination of the stereochemical principles underpinning N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will dissect the structural features governing its chirality, the systematic assignment of its absolute configuration, and the practical implications of its stereoisomerism in the synthesis of complex, biologically active molecules.
Introduction: The Significance of Chiral Amino Alcohols
This compound belongs to the class of amino alcohols, organic compounds possessing both an amine and an alcohol functional group.[1] When these functional groups are arranged around a stereocenter, the molecule becomes chiral, meaning it is non-superimposable on its mirror image.[1] This distinct three-dimensional architecture is fundamental to the molecule's utility. In the pharmaceutical industry, the specific stereochemistry of a molecule is often critical for its biological activity and safety, as enzymes and receptors within the body are themselves chiral.[2] Consequently, enantiomerically pure amino alcohols like this compound are indispensable synthons for constructing complex drugs with precise spatial arrangements.[1][3]
The molecule's name reveals its key structural features:
-
Propanol: A three-carbon alcohol backbone.
-
2-amino: An amine group is located on the second carbon.
-
3-benzyloxy: A benzyl ether group is attached to the third carbon.
-
N-Boc: The amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be easily removed under mild acidic conditions, making it highly valuable in multi-step synthesis.[4][5]
-
(S): This prefix denotes the specific absolute configuration of the chiral center, a critical designation that will be explored in detail.
Deconstructing Chirality: The Stereocenter at C2
The chirality of this compound originates from a single stereocenter: the carbon atom at the second position (C2) of the propanol chain. A carbon atom is a stereocenter if it is bonded to four different substituents.
The four distinct groups attached to the C2 stereocenter are:
-
-NHBoc (N-tert-butoxycarbonylamino group)
-
-CH₂OH (Hydroxymethyl group)
-
-CH₂OCH₂Ph (Benzyloxymethyl group)
-
-H (Hydrogen atom)
The presence of these four unique substituents renders the C2 carbon asymmetric, giving rise to two possible enantiomers: (S) and (R).
Caption: The C2 stereocenter and its four unique substituents.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
The (S) designation is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, a standardized method for unambiguously naming stereoisomers.[6][7]
The process involves three main steps:
-
Assign Priority: Each of the four groups attached to the stereocenter is ranked based on the atomic number of the atom directly bonded to the chiral center. A higher atomic number receives higher priority.[8][9]
-
Orient the Molecule: The molecule is oriented so the lowest-priority group (priority 4) points away from the viewer.[9][10]
-
Determine Direction: The direction of the path from priority 1 to 2 to 3 is observed. A counter-clockwise path denotes an (S) configuration (sinister, Latin for left), while a clockwise path indicates an (R) configuration (rectus, Latin for right).[9]
Applying the CIP Rules to this compound:
| Priority | Substituent Group | Atom Bonded to C2 | Atomic Number (Z) | Rationale for Priority |
| 1 | -NHBoc | Nitrogen (N) | 7 | Highest atomic number directly bonded to the stereocenter. |
| 2 | -CH₂OCH₂Ph | Carbon (C) | 6 | Tie with group 3. Moving to the next atoms: C is bonded to O, H, H. Oxygen (Z=8) outranks the oxygen in group 3's chain. |
| 3 | -CH₂OH | Carbon (C) | 6 | Tie with group 2. Moving to the next atoms: C is bonded to O, H, H. The oxygen in group 2's chain takes precedence. |
| 4 | -H | Hydrogen (H) | 1 | Lowest atomic number. |
With the hydrogen atom pointing away, the sequence from priority 1 (-NHBoc) to 2 (-CH₂OCH₂Ph) to 3 (-CH₂OH) traces a counter-clockwise arc. This confirms the (S)-configuration .
Caption: Workflow for assigning (S) configuration via CIP rules.
Stereoselective Synthesis: From Chiral Pool to Final Product
A common and efficient strategy for preparing enantiomerically pure compounds is to start from the "chiral pool"—readily available, inexpensive, and optically pure natural products like amino acids.[1] this compound can be reliably synthesized from the natural amino acid L-Serine, which already possesses the desired (S)-stereochemistry.
The synthesis leverages the existing stereocenter of L-Serine, converting the functional groups without disturbing the chiral center's configuration.
A representative synthetic protocol involves these key transformations:
-
Amine Protection: The amino group of (S)-Serine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). This prevents the amine from reacting in subsequent steps.[11][12]
-
Carboxylic Acid Activation & Reduction: The carboxylic acid is often activated (e.g., as an N-hydroxysuccinimide ester) and then reduced to a primary alcohol (-CH₂OH) using a reducing agent like sodium borohydride (NaBH₄).[13]
-
Hydroxyl Group Protection: The primary hydroxyl group derived from the serine side chain is protected as a benzyl ether using a benzyl halide (e.g., benzyl bromide) under basic conditions. This step yields the final product.
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Methodological & Application
Application Notes & Protocols: N-Boc-(S)-2-amino-3-benzyloxy-1-propanol as a Chiral Auxiliary in Asymmetric Synthesis
Foundational Principles: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, is paramount. While asymmetric catalysis has made remarkable strides, the use of chiral auxiliaries remains a robust, reliable, and often indispensable strategy for constructing stereochemically complex molecules.[1]
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. It acts as a "stereochemical controller," directing a subsequent reaction to proceed with high diastereoselectivity. After the desired stereocenter is established, the auxiliary is cleaved and can, in principle, be recovered for reuse. The effectiveness of this approach, pioneered by researchers like David Evans, lies in its predictability and high fidelity in transferring chirality.[1]
This guide focuses on N-Boc-(S)-2-amino-3-benzyloxy-1-propanol , a versatile chiral amino alcohol derived from the natural amino acid L-serine. Its defined stereochemistry, coupled with the strategic placement of protecting groups, makes it an excellent precursor for forming chiral oxazolidinone auxiliaries, which are particularly effective in directing diastereoselective alkylations.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source(s) |
| CAS Number | 79069-15-1 | [2][3] |
| Molecular Formula | C₁₅H₂₃NO₄ | [3] |
| Molecular Weight | 281.35 g/mol | [3][4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 66-69 °C | [2][3] |
| Optical Rotation | [α]²⁰/D ≈ -14° (c=1 in chloroform) | [3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][5] |
| Storage | 2-8°C under an inert atmosphere | [3][5] |
From Amino Alcohol to Stereocontrolling Scaffold: Synthesis of the Oxazolidinone Auxiliary
The power of this compound is realized when it is converted into a rigid heterocyclic system, typically an oxazolidinone. This scaffold, when acylated with a prochiral carboxylic acid derivative, positions the substrate in a conformationally restricted environment, allowing for highly selective reactions.
The cyclization to form the oxazolidinone can be achieved through various methods, often involving reaction with phosgene or its equivalents. This process transforms the flexible amino alcohol into a rigid platform essential for stereochemical control.[6]
Workflow for Oxazolidinone Formation
Caption: Simplified mechanism of stereocontrol.
Protocol 1: Diastereoselective Alkylation of an N-Acyl Oxazolidinone
This protocol describes a general procedure for the alkylation of an N-propanoyl auxiliary derived from this compound.
A. Materials and Reagents:
-
(4S)-4-(Benzyloxymethyl)-3-propanoyl-1,3-oxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (argon/nitrogen atmosphere)
B. Procedure:
-
Enolate Formation:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare fresh Lithium Diisopropylamide (LDA) by adding n-BuLi (1.05 equiv) to diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C and stirring for 20 minutes.
-
Slowly add the freshly prepared LDA solution to the oxazolidinone solution via cannula. Stir the resulting mixture at -78 °C for 45 minutes to ensure complete enolate formation. The solution typically turns a pale yellow color.
-
-
Alkylation:
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
-
Liberating the Chiral Product: Auxiliary Cleavage and Recovery
A critical advantage of the auxiliary-based method is the ability to remove the stereodirecting group to unveil the desired chiral product. The N-acyl bond is susceptible to cleavage under various conditions, allowing for the synthesis of chiral carboxylic acids, alcohols, or aldehydes. The auxiliary itself can often be recovered and reused, enhancing the economic and environmental viability of the process.
Protocol 2: Hydrolytic Cleavage to a Chiral Carboxylic Acid
A. Reagents:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF) / Water solvent system
B. Procedure:
-
Dissolve the alkylated oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with HCl (1M) and extract the chiral carboxylic acid with an organic solvent like ethyl acetate.
-
The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.
Workflow for Auxiliary Cleavage
Caption: General workflow for product liberation.
Concluding Remarks for the Practicing Scientist
This compound serves as a highly effective precursor for a robust chiral auxiliary. Its utility in asymmetric synthesis, particularly for the diastereoselective alkylation of enolates, is well-established and offers a predictable and scalable method for generating chiral centers. [1][7]The key advantages lie in the high levels of stereocontrol imparted by the rigid oxazolidinone scaffold and the multiple pathways available for the non-destructive cleavage of the auxiliary. This allows for the synthesis of a variety of enantiomerically enriched building blocks crucial for drug discovery and development. While catalytic methods are often sought for their efficiency, the reliability and high fidelity of this auxiliary-based approach ensure its continued relevance in the synthetic chemist's toolkit.
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This compound. MySkinRecipes. Available at: [Link]
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Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science (RSC Publishing). Available at: [Link]
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This compound. Chongqing Chemdad Co., Ltd. Available at: [Link]
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Bsharat, O. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. Available at: [Link]
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(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). Amerigo Scientific. Available at: [Link]
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Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric synthesis of tertiary benzylic alcohols. Organic Letters, 13(2), 184–187. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
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The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]
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Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. PMC - NIH. Available at: [Link]
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Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. Available at: [Link]
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Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
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Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide. PMC - NIH. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol in the Synthesis of HIV Protease Inhibitors
Introduction: The Central Role of Chiral Building Blocks in Antiretroviral Therapy
The advent of HIV protease inhibitors marked a turning point in the management of Acquired Immunodeficiency Syndrome (AIDS), forming a critical component of Highly Active Antiretroviral Therapy (HAART).[1] These drugs function by selectively binding to the active site of the viral protease, an enzyme essential for cleaving viral polyproteins into functional proteins, thereby halting viral maturation and replication.[1] A hallmark of these inhibitors is their complex, three-dimensional structure designed to mimic the transition state of the natural peptide substrates of the protease.
Achieving the precise stereochemistry of these molecules is not merely an academic exercise; it is fundamental to their biological activity and safety.[2][3] The enzyme's active site is exquisitely chiral, and only one enantiomer of a drug will bind with the required high affinity. The use of chiral building blocks—enantiomerically pure starting materials—is a cornerstone of modern pharmaceutical synthesis, allowing for a more controlled and efficient construction of these complex active pharmaceutical ingredients (APIs).[3][4]
Among these essential precursors, N-Boc-(S)-2-amino-3-benzyloxy-1-propanol has emerged as a particularly valuable and versatile chiral building block. Its structure incorporates the key (S)-stereochemistry required for the core of many successful HIV protease inhibitors, such as Atazanavir.[5][6] The molecule is strategically equipped with two protecting groups: a tert-butyloxycarbonyl (Boc) group on the amine and a benzyl (Bzl) group on the side-chain ether. This orthogonal protection scheme allows for selective chemical manipulation of the primary alcohol, which is the key to constructing the critical hydroxyethylamine isostere—a non-hydrolyzable mimic of the peptide transition state.[7][8] This guide provides an in-depth exploration of the properties, strategic application, and detailed synthetic protocols involving this pivotal intermediate.
Physicochemical Properties and Handling
Understanding the physical and chemical properties of this compound is essential for its proper storage, handling, and use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 79069-15-1 | [9][10][11] |
| Molecular Formula | C₁₅H₂₃NO₄ | [9][11] |
| Molecular Weight | 281.35 g/mol | [9][11] |
| Appearance | White to off-white solid/powder | [9][12] |
| Melting Point | 66-69 °C | [10][12] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [10][12] |
| Storage | 2-8°C under an inert atmosphere | [9][11][12] |
Handling and Safety:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]
-
Store in a cool, dry place in a tightly sealed container, protected from environmental extremes.[13]
The Synthetic Strategy: From Chiral Aminopropanol to a Protease Inhibitor Core
The efficacy of many leading HIV protease inhibitors relies on a central hydroxyethylamine or aza-peptide core.[5][7] This structural motif acts as a transition-state isostere, binding tightly to the aspartic acid residues in the protease's active site. This compound is the ideal starting point for creating a key electrophilic intermediate: a chiral epoxide. This epoxide can then be opened by a variety of nucleophilic fragments to assemble the core of the final drug molecule.
The overall retrosynthetic strategy for a protease inhibitor like Atazanavir illustrates this principle clearly. The complex API can be disconnected back to a few key building blocks, with the central chiral diamino-hydroxy unit originating directly from the aminopropanol derivative.[6]
Caption: Retrosynthetic analysis of an HIV protease inhibitor.
Core Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound en route to an HIV protease inhibitor scaffold.
Protocol 1: Synthesis of the Key Epoxide Intermediate
Principle: This two-step process converts the primary alcohol into a potent electrophile. First, the alcohol is transformed into a good leaving group, typically a tosylate (OTs) or mesylate (OMs). Subsequent treatment with a base promotes an intramolecular Sₙ2 reaction (Williamson ether synthesis), where the alkoxide formed from the deprotonated Boc-amine nitrogen attacks the carbon bearing the leaving group, resulting in ring closure to form the desired chiral epoxide.
Workflow Diagram:
Caption: Workflow for chiral epoxide synthesis.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (equiv) |
| This compound | 281.35 | 10.0 g | 35.5 mmol (1.0) |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 7.4 g | 38.8 mmol (1.1) |
| Pyridine (anhydrous) | 79.10 | 100 mL | - |
| Potassium carbonate (K₂CO₃) | 138.21 | 7.3 g | 53.0 mmol (1.5) |
| Methanol (anhydrous) | 32.04 | 150 mL | - |
| Dichloromethane (DCM) | 84.93 | - | - |
| Saturated aq. NaHCO₃ | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Step-by-Step Procedure:
-
Tosylation: a. Dissolve this compound (10.0 g, 35.5 mmol) in anhydrous pyridine (100 mL) in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath. c. Add p-toluenesulfonyl chloride (7.4 g, 38.8 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. d. Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-cold water (300 mL) and extract with dichloromethane (3 x 100 mL). f. Combine the organic layers and wash successively with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL). g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. This intermediate is often used directly in the next step without further purification.
-
Epoxide Formation (Cyclization): a. Dissolve the crude tosylated intermediate in anhydrous methanol (150 mL). b. Add finely ground potassium carbonate (7.3 g, 53.0 mmol) to the solution. c. Stir the suspension vigorously at room temperature for 12-18 hours. Monitor by TLC until the starting material is consumed. d. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of methanol. e. Concentrate the filtrate under reduced pressure. f. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). g. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude epoxide. h. Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure chiral epoxide.
Protocol 2: Epoxide Ring-Opening with an Amine Nucleophile
Principle: This step forms the crucial C-N bond and establishes the hydroxyethylamine core. The reaction is a regioselective Sₙ2 attack by an amine nucleophile at the less sterically hindered carbon of the epoxide. This reaction is central to building the diversity of protease inhibitors, as different amine fragments can be introduced at this stage.[5][14]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (equiv) |
| Chiral Epoxide (from Protocol 1) | 263.33 | 5.0 g | 19.0 mmol (1.0) |
| Amine Nucleophile (e.g., Benzylamine) | 107.15 | 2.24 g | 20.9 mmol (1.1) |
| Isopropanol | 60.10 | 100 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | - |
| Saturated aq. NaHCO₃ | - | - | - |
| Brine | - | - | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - |
Step-by-Step Procedure:
-
Dissolve the chiral epoxide (5.0 g, 19.0 mmol) and the selected amine nucleophile (e.g., benzylamine, 2.24 g, 20.9 mmol) in isopropanol (100 mL).
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (150 mL).
-
Wash the organic solution with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, the protected amino alcohol, can be purified by flash chromatography on silica gel to yield the desired intermediate for the final coupling steps.
Case Study: Application in the Synthesis of Atazanavir
Atazanavir is a potent aza-peptide HIV protease inhibitor where the central chiral unit is derived from this compound.[5] The synthesis involves the formation of the key epoxide, which is then opened by a complex hydrazine-derived nucleophile. Subsequent deprotection and coupling steps complete the synthesis of the final drug molecule.[6][14][15]
Simplified Synthetic Workflow for Atazanavir Core:
Caption: Key stages in the synthesis of Atazanavir.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the design and synthesis of life-saving antiretroviral drugs. Its pre-defined stereocenter and orthogonal protecting groups provide a reliable and efficient pathway to the complex chiral cores of HIV protease inhibitors. The protocols outlined herein demonstrate its conversion into a key epoxide intermediate and subsequent elaboration, a strategy that has proven robust and scalable in both academic research and industrial drug development. A thorough understanding of the chemistry and handling of this building block is essential for any scientist or researcher working in the field of medicinal chemistry and antiviral drug discovery.
References
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MySkinRecipes. (S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride. MySkinRecipes. Available at: [Link]
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Witte, J. M., et al. (2022). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Omega, 7(32), 28286–28296. Available at: [Link]
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Nalam, M. N., et al. (2012). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 55(11), 5489–5503. Available at: [Link]
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Ghosh, A. K., et al. (2012). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of Medicinal Chemistry, 55(19), 8476–8486. Available at: [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 48(6), 1765–1775. Available at: [Link]
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Milton, R. C., Milton, S. C., & Kent, S. B. (1992). Total chemical synthesis of a D-enzyme: the enantiomers of HIV-1 protease show reciprocal chiral substrate specificity. Science, 256(5062), 1445–1448. Available at: [Link]
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Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(1), 31–77. Available at: [Link]
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Dalla Vechia, L., et al. (2015). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Blucher Chemistry Proceedings, 3(1). Available at: [Link]
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Dalla Vechia, L., et al. (2016). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Beilstein Journal of Organic Chemistry, 12, 122–129. Available at: [Link]
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Ganguly, A. K., et al. (2005). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(1), 121–125. Available at: [Link]
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Girijavallabhan, V. M., et al. (1994). The synthesis of novel HIV-protease inhibitors. Bioorganic & Medicinal Chemistry, 2(10), 1075–1083. Available at: [Link]
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The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
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Hubei XinRunde Chemical Co., Ltd. (2024). The Crucial Role of S-(+)-2-Amino-1-propanol in API Manufacturing. LinkedIn. Available at: [Link]
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Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]
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Synthetic Pathways to Novel Derivatives from N-Boc-(S)-2-amino-3-benzyloxy-1-propanol: A Practical Guide
Abstract
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, a chiral building block derived from L-serine, is a highly versatile starting material in medicinal chemistry and organic synthesis.[1] Its strategically placed protective groups—tert-butyloxycarbonyl (Boc) on the amine and benzyl (Bn) on the side-chain hydroxyl—allow for precise, regioselective modifications. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of key derivatives through transformations of its primary alcohol and subsequent deprotection strategies. We present field-proven, step-by-step protocols for oxidation to aldehydes and carboxylic acids, as well as selective deprotection of the amine and benzyl ether moieties. The causality behind experimental choices, self-validating protocol design, and authoritative citations are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of a Protected Amino Alcohol
The synthetic utility of this compound lies in its orthogonal protection scheme. The Boc group is labile to moderate acid (e.g., trifluoroacetic acid, TFA), while the benzyl ether is stable under these conditions but readily cleaved by catalytic hydrogenation.[2][3] This "quasi-orthogonality" enables chemists to unmask either the amine or the side-chain hydroxyl at will, paving the way for diverse derivatization pathways.[3] Furthermore, the primary alcohol serves as a handle for oxidation to generate electrophilic aldehydes or carboxylic acids, which are cornerstone intermediates for forming new carbon-carbon and carbon-heteroatom bonds.
This guide details four fundamental transformations, providing the rationale and detailed protocols for each to empower researchers in their synthetic endeavors.
Chapter 1: Oxidation of the Primary Alcohol to the Aldehyde
Rationale & Mechanistic Insight: The selective oxidation of the primary alcohol to its corresponding aldehyde, N-Boc-(S)-3-benzyloxy-alaninal, is a critical transformation. Aldehydes are versatile intermediates for reductive amination, Wittig reactions, and aldol condensations. The challenge lies in preventing over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is an ideal reagent for this purpose.[4] It operates under mild, neutral conditions (room temperature, non-aqueous solvent), which preserves the acid-labile Boc group and minimizes the risk of epimerization at the adjacent chiral center.[5][6] The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of the α-proton by an acetate ion to yield the carbonyl compound.[7]
Experimental Workflow: Dess-Martin Oxidation
Caption: Workflow for Dess-Martin oxidation of the primary alcohol.
Detailed Protocol: Synthesis of N-Boc-(S)-3-benzyloxy-alaninal
-
Preparation: To a solution of this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M), add solid Dess-Martin periodinane (1.5 equiv) in one portion at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 ratio). Stir vigorously until the layers are clear.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient).
| Reagent | Molar Equiv. | Purpose |
| Starting Alcohol | 1.0 | Substrate |
| Dess-Martin Periodinane | 1.5 | Oxidizing Agent |
| Dichloromethane (DCM) | - | Solvent |
| NaHCO₃ / Na₂S₂O₃ (aq) | Excess | Quenching/Work-up |
Chapter 2: Oxidation to the Carboxylic Acid
Rationale & Mechanistic Insight: Directly converting the primary alcohol to the corresponding carboxylic acid, N-Boc-(S)-3-benzyloxy-alanine, provides a valuable protected amino acid derivative ready for peptide synthesis or other coupling reactions. While a two-step approach (oxidation to aldehyde, then to acid) is possible, a one-pot protocol is more efficient. A TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) catalyzed oxidation is a robust method for this transformation.[8] The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion, which oxidizes the alcohol to an aldehyde.[9] A stoichiometric co-oxidant, such as sodium chlorite (NaClO₂), then converts the aldehyde to the carboxylic acid, regenerating the catalytic oxidant in the process.[9][10] This method is highly chemoselective and avoids the use of heavy metals.[8]
Experimental Workflow: TEMPO-Catalyzed Oxidation
Caption: Workflow for TEMPO-catalyzed oxidation to a carboxylic acid.
Detailed Protocol: Synthesis of N-Boc-(S)-3-benzyloxy-alanine
-
Preparation: Dissolve the starting alcohol (1.0 equiv) in a mixture of acetonitrile and a phosphate buffer (pH ~6.7). Add TEMPO (0.01 equiv) and a solution of sodium hypochlorite (NaOCl, household bleach, 0.01 equiv).
-
Reaction: Warm the mixture to 35°C. Slowly add an aqueous solution of sodium chlorite (NaClO₂, 1.5 equiv) over 1-2 hours, maintaining the internal temperature below 40°C. Stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and quench by adding an aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes.
-
Extraction & Purification: Adjust the pH of the mixture to 3-4 with a 1M HCl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can be purified by recrystallization or column chromatography.
| Reagent | Molar Equiv. | Purpose |
| Starting Alcohol | 1.0 | Substrate |
| TEMPO | 0.01 | Catalyst |
| NaOCl (bleach) | 0.01 | Catalytic Co-oxidant |
| NaClO₂ | 1.5 | Stoichiometric Oxidant |
| Phosphate Buffer | - | Maintain pH |
| Acetonitrile | - | Co-solvent |
Chapter 3: N-Boc Deprotection to Access the Primary Amine
Rationale & Mechanistic Insight: Removal of the Boc protecting group is essential for subsequent modifications at the nitrogen atom, such as peptide coupling or N-alkylation. This is most commonly achieved under acidic conditions.[11] Trifluoroacetic acid (TFA) is highly effective, typically used in a 1:1 mixture with a solvent like DCM.[12][13] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to release the free amine, isobutylene, and carbon dioxide. The resulting product is the trifluoroacetate salt of the amine.
Experimental Workflow: N-Boc Deprotection
Caption: Workflow for the acid-catalyzed deprotection of the N-Boc group.
Detailed Protocol: Synthesis of (S)-2-amino-3-benzyloxy-1-propanol TFA Salt
-
Preparation: Dissolve the N-Boc protected starting material (1.0 equiv) in DCM (approx. 0.2 M) in a round-bottom flask and cool to 0°C in an ice bath.
-
Reaction: Add an equal volume of TFA to the solution.[14] Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for completion by TLC.
-
Isolation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with additional DCM (2-3 times) to ensure complete removal of residual acid.[15] The resulting product, the amine TFA salt, is often a viscous oil or solid and is typically used in the next step without further purification.
| Reagent | Ratio/Equiv. | Purpose |
| N-Boc Substrate | 1.0 | Substrate |
| Dichloromethane (DCM) | ~50% (v/v) | Solvent |
| Trifluoroacetic Acid (TFA) | ~50% (v/v) | Deprotecting Agent |
Chapter 4: O-Benzyl Deprotection via Catalytic Hydrogenation
Rationale & Mechanistic Insight: Cleavage of the benzyl ether to reveal the primary alcohol is achieved via catalytic hydrogenation.[16] This method is orthogonal to the acid-labile Boc group, allowing for selective deprotection of the side chain.[17] The reaction typically employs a palladium on carbon (Pd/C) catalyst and a hydrogen source.[18] This can be hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid or 2-propanol.[19][20][21] The benzyl group is reduced to toluene, liberating the free alcohol. This reaction is clean, high-yielding, and the catalyst can be easily removed by filtration.
Experimental Workflow: Catalytic Hydrogenation
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Application Note: N-Boc-(S)-2-amino-3-benzyloxy-1-propanol as a Versatile Chiral Precursor for the Synthesis of Unnatural Amino Acids
Abstract
Unnatural amino acids (UAAs) are indispensable tools in modern drug discovery, chemical biology, and materials science, offering tailored properties that expand beyond the 20 proteinogenic amino acids.[1][2] This guide provides a detailed technical overview and validated protocols for utilizing N-Boc-(S)-2-amino-3-benzyloxy-1-propanol , a highly versatile chiral building block, for the synthesis of enantiomerically pure UAAs. We will explore the strategic advantages of this precursor and provide step-by-step protocols for its key chemical transformations, focusing on reliable oxidation methods to generate the crucial aldehyde intermediate, a gateway to a diverse array of UAA derivatives.
Introduction: The Strategic Value of this compound
The synthesis of non-proteinogenic, or unnatural, amino acids is a cornerstone of modern medicinal chemistry.[1] Incorporating UAAs into peptides can enhance metabolic stability, improve receptor binding affinity, and introduce novel functionalities.[2] The challenge often lies in the stereocontrolled synthesis of these complex molecules.
This compound, also known as Boc-L-benzyloxyalaninol, emerges as a superior starting material for several key reasons:
-
Fixed Stereochemistry: The (S)-configuration at the C2 position provides a reliable chiral scaffold, ensuring the stereochemical integrity of the final amino acid product.
-
Orthogonal Protection: The molecule features two distinct protecting groups:
-
Boc (tert-Butoxycarbonyl): Protects the amine. It is stable under a wide range of conditions but is easily removed with mild acid (e.g., TFA), preventing racemization.[]
-
Bn (Benzyl): Protects the side-chain hydroxyl group. It is robust and can be removed under different conditions, typically by hydrogenolysis, allowing for selective deprotection strategies.
-
-
Primary Alcohol Handle: The primary alcohol (-CH₂OH) is the key functional group for synthetic elaboration. It can be selectively oxidized to an aldehyde or a carboxylic acid, providing the necessary carbonyl functionality of the target amino acid.
This combination of features makes it an ideal precursor for accessing a wide range of β-substituted alanines and other complex UAAs.
Core Synthetic Strategy: From Amino Alcohol to Amino Acid
The primary pathway for converting this compound into a UAA involves a two-step oxidation sequence. The initial and most critical step is the mild oxidation of the primary alcohol to the corresponding aldehyde, N-Boc-(S)-2-amino-3-benzyloxypropanal. This aldehyde is a crucial intermediate, susceptible to racemization if not handled correctly. Therefore, the choice of oxidation method is paramount.
The resulting aldehyde can then be either: a. Oxidized further to the carboxylic acid. b. Used in other C-C bond-forming reactions (e.g., Wittig, Grignard) followed by oxidation. c. Used in reductive amination to install diverse side chains.
This guide will focus on providing robust protocols for the critical first step: the alcohol-to-aldehyde oxidation.
Workflow: General Synthesis of UAAs from this compound
Caption: General synthetic workflow from the chiral precursor to the final UAA.
Application Protocols: Oxidation to the Aldehyde
The oxidation of N-protected amino alcohols to their corresponding aldehydes is a delicate process, as the α-proton is acidic and prone to epimerization under harsh conditions.[4][5] We present two highly reliable, field-proven protocols: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation.
Comparison of Recommended Oxidation Methods
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Reagents | Dess-Martin Periodinane | Oxalyl Chloride, DMSO, Triethylamine |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Advantages | Mild conditions, short reaction times, simple workup, high chemoselectivity, minimal racemization risk.[4][5][6] | Cost-effective reagents, wide functional group tolerance, high yields.[7][8][9] |
| Disadvantages | Reagent is expensive and potentially explosive.[4] | Requires cryogenic temperatures, stoichiometric byproducts have a strong odor (dimethyl sulfide), requires careful temperature control.[7][10] |
| Best For | Small to medium scale, sensitive substrates where minimizing epimerization is critical. | Large-scale synthesis where cost is a factor and cryogenic equipment is available. |
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
Rationale: The DMP oxidation is renowned for its exceptionally mild conditions (room temperature, neutral pH), which significantly minimizes the risk of racemization at the sensitive α-carbon—a critical concern for N-protected amino alcohols.[4][5] Its high chemoselectivity preserves other sensitive functional groups.[4][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 20-30% Ethyl Acetate/Hexanes as eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the organic layer becomes clear.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the solution in vacuo. Caution: The resulting aldehyde is sensitive. Avoid excessive heating.
-
The crude aldehyde is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes.
-
Trustworthiness Check: A successful reaction will show complete consumption of the starting alcohol spot on TLC and the appearance of a new, higher Rf product spot corresponding to the aldehyde.
Protocol 2: Swern Oxidation
Rationale: The Swern oxidation is a classic and powerful method that utilizes activated DMSO to perform the oxidation.[7][8] It is highly reliable and scalable, though it requires stringent anhydrous and low-temperature conditions to prevent side reactions. The mechanism proceeds through an alkoxysulfonium ylide intermediate which decomposes via a five-membered ring transition state to yield the aldehyde.[7][11]
Materials:
-
This compound
-
Oxalyl chloride or Trifluoroacetic anhydride (TFAA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnels, argon/nitrogen inlet, low-temperature thermometer
Procedure:
-
Activator Solution: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add anhydrous DMSO (2.5 - 3.0 eq) dropwise via syringe to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.[9][10]
-
Alcohol Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 eq) dropwise. A thick white precipitate will form.[10]
-
Warming and Quenching: After stirring for an additional 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes. Quench by adding water.
-
Workup:
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate in vacuo.
-
Purify as described in the DMP protocol.
-
Trustworthiness Check: The formation of a thick precipitate upon addition of TEA is a key indicator of reaction progress. The characteristic and unpleasant odor of dimethyl sulfide is also a hallmark of a successful Swern oxidation.[7] Rinsing glassware with bleach solution can neutralize the odor.[7]
Diagram: Swern Oxidation Mechanism
Caption: Key steps in the Swern oxidation mechanism.
Conclusion
This compound is a powerful and reliable chiral precursor for the synthesis of a wide variety of unnatural amino acids. The key to its successful application lies in the selection of an appropriate mild oxidation method to generate the corresponding aldehyde without compromising stereochemical integrity. Both the Dess-Martin and Swern oxidation protocols detailed in this note provide reproducible and high-yielding pathways to this critical intermediate. By leveraging this versatile building block, researchers can efficiently access novel molecular architectures to advance programs in drug discovery and chemical biology.
References
-
Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 113(19), 7277–7287. [Link]
-
Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved January 4, 2026, from [Link]
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved January 4, 2026, from [Link]
-
Wipf Group. (2007, March 19). Alcohol Oxidations. University of Pittsburgh. Retrieved January 4, 2026, from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved January 4, 2026, from [Link]
-
Shepherd, S. A., & Dunham, N. P. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(6), 2663–2736. [Link]
-
Desmartin, P. (2023, November 21). Dess-Martin-Periodinane oxidation. YouTube. Retrieved January 4, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Novel biosynthetic routes to non-proteinogenic amino acids as chiral pharmaceutical intermediates. Retrieved January 4, 2026, from [Link]
-
Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. Retrieved January 4, 2026, from [Link]
-
ElMarrouni, A., & Heras, M. (2015). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry, 13(3), 851-858. [Link]
- Frankel, M., & Gertner, D. (1974). U.S. Patent No. 3,855,238. Washington, DC: U.S.
-
Tanaka, M. (2003). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Journal of Synthetic Organic Chemistry, Japan, 61(10), 996-1006. [Link]
-
Joe, C. L., & MacMillan, D. W. C. (2018). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 140(30), 9497-9501. [Link]
-
Wang, Y., et al. (2016). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications, 52(42), 6949-6952. [Link]
-
Daugulis, O., et al. (2011). Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. ACS Catalysis, 1(10), 1374-1380. [Link]
-
Meffre, P., et al. (1995). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Amino Acids, 9(3), 285-290. [Link]
-
Johnson, M. (2018). The Synthesis of Unnatural Amino Acids. Valparaiso University. [Link]
-
Patel, K., et al. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. [Link]
-
Wang, H., et al. (2021). Synthesis of N -Boc-α-amino Acids from Carbon Dioxide by Electrochemical Carboxylation of N -Boc-α-aminosulfones. Angewandte Chemie International Edition, 60(41), 22359-22363. [Link]
-
Payne, A. D., et al. (2021). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 26(23), 7174. [Link]
-
Velusamy, S., & Punniyamurthy, T. (2004). Selective Oxidation of Benzyl Alcohols to Aldehydes with a Salophen Copper(II) Complex and tert-Butyl Hydroperoxide at Room Temperature. European Journal of Organic Chemistry, 2004(18), 3913-3916. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: N-Boc-(S)-2-amino-3-benzyloxy-1-propanol in Solid-Phase Peptide Synthesis (SPPS)
Introduction: A Versatile Building Block for C-Terminal Peptide Modification
In the landscape of solid-phase peptide synthesis (SPPS), the strategic modification of the peptide C-terminus opens avenues for creating sophisticated therapeutic and diagnostic agents. N-Boc-(S)-2-amino-3-benzyloxy-1-propanol emerges as a pivotal building block in this context, primarily enabling the synthesis of peptide C-terminal alcohols and, subsequently, peptide aldehydes.[1][2] These functionalities are crucial for developing protease inhibitors, constructing pseudo-peptides, and facilitating site-specific ligations.[1][3]
This technical guide provides an in-depth exploration of the application of this compound in SPPS. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and discuss the critical considerations for successful synthesis. The methodologies described herein are designed to be robust and reproducible, empowering researchers in drug discovery and chemical biology to harness the full potential of this versatile reagent.
Core Principles: The Strategic Advantage of a Protected Amino Alcohol
The utility of this compound in SPPS is rooted in its unique trifunctional nature:
-
N-α-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group.[4][5] This acid-labile protecting group is central to the Boc/Bzl protection strategy, allowing for its selective removal under moderately acidic conditions (e.g., trifluoroacetic acid - TFA) without affecting more stable, acid-labile side-chain protecting groups.[4][5][6]
-
O-Benzyl Protection: The benzyl ether protecting the side-chain hydroxyl group offers robust stability throughout the iterative cycles of SPPS. Its removal typically requires strong acidolysis, often concurrently with the final cleavage of the peptide from the resin.[4]
-
Primary Alcohol: The free primary alcohol serves as the point of attachment to the solid support, typically through esterification to a suitable resin linker. Upon cleavage from the resin, this functionality is revealed as a C-terminal alcohol, which can be the final desired modification or a precursor for further oxidation to an aldehyde.
This strategic arrangement of protecting groups allows for the seamless integration of the amino alcohol into a standard Boc-SPPS workflow.
Experimental Workflows and Protocols
Workflow Overview: From Resin Loading to Peptide Aldehyde
The synthesis of a peptide C-terminal aldehyde using this compound follows a multi-stage process. The logical flow of this process is depicted in the diagram below.
Caption: General workflow for the synthesis of a peptide aldehyde using this compound.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
The choice of resin is critical for minimizing side reactions and ensuring efficient cleavage. The 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin is highly recommended due to its acid lability, which allows for mild cleavage conditions that preserve the final peptide alcohol.
Rationale: The bulky trityl group helps to prevent diketopiperazine formation, a common side reaction with the first two amino acids in SPPS.[4]
Materials:
-
2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the 2-Cl-Trt-Cl resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel. Drain the DCM.
-
Loading Solution Preparation: Dissolve this compound (3 equivalents relative to resin loading) in anhydrous DCM (10 mL/g of resin). Add DIPEA (7.5 equivalents).
-
Coupling: Add the loading solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chloride sites, add a mixture of DCM/MeOH/DIPEA (80:15:5 v/v/v) (10 mL) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum for at least 1 hour before determining the loading capacity via gravimetric analysis or Fmoc release (if a Fmoc-protected capping agent is used).
Protocol 2: Iterative Peptide Elongation via Boc-SPPS
This protocol outlines a standard cycle for adding subsequent Boc-protected amino acids to the resin-bound this compound.
Caption: A single cycle of Boc solid-phase peptide synthesis (SPPS).
Materials:
-
Loaded peptide-resin from Protocol 1
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
Procedure (per cycle):
-
Nα-Boc Deprotection:
-
Neutralization:
-
Treat the resin with a 5% solution of DIPEA in DCM for 2 minutes.[5] Repeat this step.
-
Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents) with HBTU (0.95 equivalents relative to the amino acid) and DIPEA (4-6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat these steps until the desired peptide sequence is assembled.
Protocol 3: Cleavage and Deprotection to Yield the Peptide Alcohol
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail is dependent on the amino acid composition of the peptide.
Materials:
-
Final, dried peptide-resin
-
Cleavage cocktail (see table below)
-
Cold diethyl ether
-
Centrifuge tubes
| Amino Acid Residues Present | Recommended Cleavage Cocktail (v/v/v) | Rationale for Scavengers |
| None sensitive | 95% TFA / 5% Water | Standard cleavage. Water acts as a scavenger for tert-butyl cations. |
| Trp, Met, Cys | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | TIS is a scavenger that effectively traps reactive carbocations generated from protecting groups, preventing side reactions with sensitive residues.[8] |
| Arg(Mtr/Pmc) | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | A stronger scavenger cocktail is needed for the efficient removal of bulky arginine protecting groups and to prevent re-attachment.[8] |
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the appropriate cleavage cocktail (10 mL/g of resin) to the resin. Incubate at room temperature for 2-4 hours with occasional agitation.
-
Peptide Precipitation: Filter the cleavage mixture into a cold centrifuge tube. Add cold diethyl ether (10x the volume of the filtrate) to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide alcohol under vacuum.
Protocol 4: Oxidation of the Peptide Alcohol to a Peptide Aldehyde
This post-cleavage modification is performed in solution. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[9] The Dess-Martin periodinane (DMP) oxidation is a reliable method.[10]
Materials:
-
Crude peptide alcohol
-
Dess-Martin periodinane (DMP)
-
Anhydrous DCM
Procedure:
-
Dissolution: Dissolve the crude peptide alcohol in anhydrous DCM.
-
Oxidation: Add Dess-Martin periodinane (1.5-2.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by HPLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude peptide aldehyde by reverse-phase HPLC (RP-HPLC).
Trustworthiness and Self-Validation
The protocols provided are designed with internal checkpoints to ensure success:
-
Coupling Monitoring: The use of the Kaiser test after each coupling step validates the completion of the amide bond formation. A positive (blue) result indicates free amines and an incomplete reaction, necessitating a recoupling step.
-
Cleavage Efficiency: Analysis of the crude cleaved product by HPLC and Mass Spectrometry confirms the expected molecular weight of the peptide alcohol, validating the cleavage and deprotection steps.
-
Oxidation Monitoring: Real-time monitoring of the oxidation reaction by HPLC allows for precise determination of the reaction endpoint, preventing over-oxidation and degradation of the peptide.
Conclusion and Future Perspectives
This compound is an indispensable tool for the synthesis of C-terminally modified peptides. The robust protocols detailed in this guide, grounded in established Boc-SPPS chemistry, provide a clear pathway for the generation of peptide alcohols and aldehydes. These valuable synthetic intermediates are critical for advancing research in enzymology, drug design, and the development of novel bioconjugates. As the demand for more complex and functionalized peptides grows, the strategic application of versatile building blocks like this compound will continue to be a cornerstone of innovative peptide science.
References
-
Lee, Y. S., & Lee, Y. S. (2008). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemBioChem, 9(7), 1048-1052. [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: A practical approach. Oxford University Press.
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346–6349. [Link]
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Nishizawa, R., & Saito, T. (1997). Practical synthesis of peptide C-terminal aldehyde on a solid support. Tetrahedron Letters, 38(9), 1473-1476. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Zhang, L., et al. (2024). Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines. Nature Communications, 15(1), 1-10. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Wade, J. D., & Tregear, G. W. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Peptide Synthesis Protocols (pp. 65-80). Humana Press, Totowa, NJ.
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"N-Boc-(S)-2-amino-3-benzyloxy-1-propanol" purification techniques and challenges
Technical Support Center: N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
Welcome to the technical support guide for the purification of this compound, also known as Boc-Ser(Bzl)-ol. This valuable chiral building block is crucial in the synthesis of complex molecules in pharmaceutical and materials science research. However, its purification often presents challenges due to its physical properties, frequently isolating as a persistent oil or a low-melting solid.
This guide provides field-proven insights, troubleshooting FAQs, and detailed protocols to help researchers overcome common purification hurdles, ensuring high purity and yield for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a persistent, thick oil after aqueous workup and solvent evaporation. How can I induce it to solidify?
A1: This phenomenon, often termed "oiling out," is the most frequent challenge with Boc-protected amino alcohols. It typically arises from residual solvents, the inherent low melting point of the compound, or the presence of impurities that inhibit crystallization.
Causality & Solution Pathway:
-
Aggressive Solvent Removal: The primary cause is often trapped solvent (e.g., ethyl acetate, dichloromethane) within the viscous oil. Before attempting crystallization, ensure the crude product is dried under a high vacuum, potentially with gentle warming (e.g., 40–60 °C), until it is a thick, non-volatile oil or foam.[1][2]
-
Trituration/Pulping: This is the next logical step. Trituration involves stirring or grinding the oil with a non-polar solvent in which the desired compound is insoluble but impurities are soluble. This process can mechanically induce crystallization and wash away non-polar contaminants.
-
Seed Crystal Addition: If you have a small amount of pure, solid this compound, adding a "seed crystal" to the oil can provide a nucleation point and trigger crystallization.[4]
-
Solvent Precipitation: If trituration fails, dissolve the oil in a minimum volume of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., n-hexane) with vigorous stirring until the solution becomes cloudy. Let it stand, often at a reduced temperature (0-4 °C), to allow for precipitation.[2]
Q2: I've tried to solidify my product without success. What is the most reliable alternative for purification?
A2: When crystallization methods are ineffective, flash column chromatography on silica gel is the definitive method for purifying this compound and related amino alcohols.[5][6]
Expertise & Causality:
-
Why it Works: Chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). The polar hydroxyl group and the carbamate moiety of your compound allow for good interaction with the silica, enabling separation from both less polar (e.g., unreacted benzyl bromide) and more polar (e.g., deprotected starting material) impurities.
-
Common Impurities to Target: The synthesis of this compound often involves the reduction of an activated ester of N-Boc-O-benzyl-L-serine.[7] Therefore, impurities can include unreacted starting material or by-products from the reducing agent.
Q3: What is a suitable mobile phase (eluent) for the flash chromatography of this compound?
A3: A gradient system of ethyl acetate in hexane (or petroleum ether) is the standard and most effective choice.
Protocol for Eluent Selection:
-
Thin-Layer Chromatography (TLC) First: Always begin by running TLC plates to determine the optimal solvent system. Dissolve a small sample of your crude material and spot it on a silica gel TLC plate.
-
Developing the TLC: Develop the plate in various ratios of ethyl acetate/hexane (e.g., 20:80, 30:70, 40:60).
-
Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) value between 0.25 and 0.40 for optimal separation on a column.
-
Visualization: this compound is not strongly UV-active. You will need to use a chemical stain for visualization. Potassium permanganate (KMnO₄) stain is highly effective as it reacts with the alcohol functional group.
Q4: My purified product is a solid, but it has a broad melting point below the literature value of 66-69 °C.[7] What is the likely cause?
A4: A broad and depressed melting point is a classic indicator of impurities.
Troubleshooting Steps:
-
Residual Solvent: This is the most common impurity. Even after chromatography, solvent can be trapped. Dry the solid extensively under high vacuum for several hours.
-
Hygroscopic Nature: The compound may have absorbed atmospheric moisture.[3] Store the purified product in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Recrystallization: If purity is still insufficient, recrystallization is the final polishing step. A binary solvent system like ethyl acetate/hexane is an excellent choice. Dissolve the solid in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity appears. Allow it to cool slowly to room temperature, then to 0 °C, to form well-defined crystals.
Data & Workflow Summaries
Purification Method Comparison
| Purification Technique | Pros | Cons | Ideal For |
| Trituration | Fast, simple, removes non-polar impurities. | May not induce solidification; ineffective against polar impurities. | Crude products that are close to purity and just need a final "push" to solidify. |
| Recrystallization | Excellent for achieving high purity (>99%); scalable. | Can result in "oiling out"; requires the crude product to be a solid first.[1] | Final purification step for solid material of moderate purity. |
| Flash Chromatography | Highly effective for oils; separates a wide range of impurities.[6] | More time-consuming and solvent-intensive; requires careful technique. | Purifying persistent oils or complex crude mixtures with multiple components. |
Purification Strategy Decision Workflow
Below is a logical workflow to guide your choice of purification technique.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a self-validating system, relying on initial TLC analysis to ensure success.
-
Slurry Preparation: Dissolve the crude oil (e.g., 1 g) in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Dry Loading: Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method prevents band broadening and improves separation.
-
Column Packing: Pack a glass column with silica gel using your starting eluent (e.g., 10% ethyl acetate in hexane). The column diameter should be chosen based on the amount of crude material.
-
Loading: Carefully add the dry-loaded silica to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 10% to 40% ethyl acetate in hexane) based on your initial TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with potassium permanganate.
-
Pooling and Concentration: Combine the pure fractions (those containing only the product spot) and concentrate them under reduced pressure to yield the purified product.
Flash Chromatography Workflow Diagram
Caption: Step-by-step workflow for flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 79069-15-1 [chemicalbook.com]
Technical Support Center: N-Boc-(S)-2-amino-3-benzyloxy-1-propanol Reactions
Welcome to the technical support center for reactions involving N-Boc-(S)-2-amino-3-benzyloxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and subsequent use of this versatile chiral building block. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.
I. Synthesis of this compound: Troubleshooting and Side Products
The most common route to synthesizing this compound involves the reduction of an activated ester of N-Boc-O-benzyl-L-serine. A frequently used protocol employs the reduction of the N-hydroxysuccinimide (NHS) ester with sodium borohydride (NaBH₄). While seemingly straightforward, this process can be prone to several side reactions that can impact yield and purity.
Frequently Asked Questions (FAQs): Synthesis
Q1: My yield of this compound is low. What are the potential causes?
A1: Low yields can stem from several factors, primarily related to the reduction step. The key areas to investigate are:
-
Incomplete Reduction: Sodium borohydride is a mild reducing agent, and the reduction of esters, even activated ones, can be slow.[1][2] Insufficient reaction time, low temperature, or inadequate equivalents of NaBH₄ can lead to the presence of unreacted starting material.
-
Competing Hydrolysis of the Activated Ester: The NHS ester of N-Boc-O-benzyl-L-serine is susceptible to hydrolysis, especially in the presence of moisture. This will revert the activated ester back to the carboxylic acid, N-Boc-O-benzyl-L-serine, which is not readily reduced by NaBH₄ under these conditions.
-
Sub-optimal Reagent Quality: Ensure the sodium borohydride is fresh and has been stored under anhydrous conditions. Over time, it can decompose, leading to reduced activity.
Q2: I am observing an unexpected impurity in my final product. What could it be?
A2: The most probable side products during the synthesis are:
-
Unreacted Starting Material: As mentioned, incomplete reduction will leave the activated ester in your crude product.
-
N-Boc-O-benzyl-L-serine: Formed from the hydrolysis of the activated ester.
-
Over-reduction Products (less common): While the benzyl ether is generally stable to NaBH₄, harsh conditions or prolonged reaction times could potentially lead to minor debenzylation, although this is unlikely under standard protocols.[3][4]
-
Racemized Product: The activation of the carboxyl group of an amino acid can make the α-proton more acidic, increasing the risk of epimerization to the (R)-diastereomer.[5][6][7] This is a critical concern as it can be difficult to separate the desired (S)-enantiomer from its diastereomer.
Troubleshooting Guide: Synthesis
This guide provides a systematic approach to identifying and resolving common issues during the synthesis of this compound.
| Observed Issue | Potential Cause | Troubleshooting & Optimization |
| Low Conversion to Product | Incomplete reduction of the activated ester. | - Increase the equivalents of NaBH₄ (e.g., from 2 to 4 eq.).- Extend the reaction time, monitoring by TLC.- Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the starting material. |
| Presence of a polar impurity (by TLC) | Hydrolysis of the activated ester to the carboxylic acid. | - Use freshly dried solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple spots on TLC, difficult separation | Potential racemization. | - Use a mild base during the activation step to form the NHS ester.- Keep the reaction temperature low during both activation and reduction steps.- Minimize the time the amino acid is in its activated form before reduction. |
| Product is an oil or fails to crystallize | Presence of impurities. | - Purify the crude product using flash column chromatography.- Recrystallize the purified product from a suitable solvent system (e.g., ethyl acetate/hexanes). |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
-
Activation of N-Boc-O-benzyl-L-serine:
-
Dissolve N-Boc-O-benzyl-L-serine (1 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous THF or DMF.
-
Cool the solution to 0 °C.
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Filter off the urea byproduct and use the filtrate containing the activated ester directly in the next step.
-
-
Reduction to the Amino Alcohol:
-
Cool the solution of the activated ester to 0 °C.
-
Add sodium borohydride (2-4 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
-
II. Common Side Products in Reactions Utilizing this compound
Once synthesized, this compound is a valuable building block. However, side reactions can still occur in subsequent transformations, most notably during the deprotection of the Boc group or activation of the primary alcohol.
Frequently Asked Questions (FAQs): Subsequent Reactions
Q3: I am trying to deprotect the Boc group with a strong acid (e.g., TFA), but I am seeing multiple products. What is happening?
A3: The deprotection of the Boc group proceeds via the formation of a tert-butyl cation.[8] This highly reactive carbocation is the primary source of side products through two main pathways:
-
Alkylation of Nucleophiles: The tert-butyl cation can alkylate any nucleophilic sites on your molecule or other molecules in the reaction mixture. Common nucleophiles include tryptophan, methionine, and cysteine residues in peptide synthesis.
-
Re-attachment to the Amine: Although less common, the tert-butyl cation can re-alkylate the newly deprotected amine.
Q4: How can I avoid side reactions during Boc deprotection?
A4: The key is to "scavenge" the tert-butyl cation as it is formed. This is achieved by adding a scavenger to the deprotection cocktail. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reacts with the tert-butyl cation.
-
Water: Can act as a scavenger, but its presence can sometimes be detrimental to acid-labile groups.
-
Thioanisole: Particularly useful for protecting methionine from oxidation.
Troubleshooting Guide: Subsequent Reactions
| Observed Issue | Potential Cause | Troubleshooting & Optimization |
| Multiple products after Boc deprotection | Alkylation by the tert-butyl cation. | - Add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to your deprotection cocktail (e.g., TFA in DCM).- Use a milder deprotection method if your molecule is particularly sensitive. |
| Loss of the benzyl protecting group | Unintended hydrogenolysis. | - If using catalytic hydrogenation for other transformations, be aware that the benzyl ether is labile.[3][9] Consider an alternative protecting group strategy if necessary. |
| Low yield in subsequent coupling reactions | Steric hindrance from the Boc and benzyl groups. | - Ensure complete activation of the hydroxyl group before coupling.- Consider using a less sterically hindered protecting group for the amine if this becomes a persistent issue. |
Diagrams
Caption: Boc deprotection and the role of scavengers.
III. References
-
Alcohol Protecting Groups. University of Windsor. Available at: [Link]
-
Miyazawa, T., Akita, T., & Yamada, T. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International journal of peptide and protein research, 41(5), 512–516.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Benzyl (Bn) Protective Group. Chem-Station. Available at: [Link]
-
What are the byproducts of reduction with borohydride? Reddit. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
-
Racemization in amino acids? ResearchGate. Available at: [Link]
-
Vlsg-4-Protecting Groups I. Max Planck Institute of Colloids and Interfaces. Available at: [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Available at: [Link]
-
Sodium Borohydride. Common Organic Chemistry. Available at: [Link]
-
Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of peptide science : an official publication of the European Peptide Society, 17(7), 527–532.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Why some esters can be reduced by sodium borohydride? ResearchGate. Available at: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci. Available at: [Link]
-
Annunziata, O., Picardi, G., D'Andrea, L. D., & Pedone, C. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23846–23852.
-
Plath, M., Lebl, R., & Edwards, A. A. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic process research & development, 23(10), 2248–2254.
-
Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimizing Reaction Conditions for N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
Welcome to the technical support center for the synthesis of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for this crucial chiral building block. We will delve into the underlying chemistry to provide not just protocols, but a framework for rational problem-solving.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically prepared by the reduction of N-Boc-O-benzyl-L-serine or its activated ester.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my desired this compound. What are the possible causes and how can I improve it?
Answer:
Low product yield is a common issue that can stem from several factors related to your starting materials, reagents, or reaction conditions.
Possible Causes & Solutions:
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) is sensitive to moisture and can degrade over time.
-
Solution: Use a freshly opened bottle of NaBH₄ or a previously opened bottle that has been stored in a desiccator. Consider titrating the hydride content of your reagent if you suspect significant degradation.
-
-
Insufficient Stoichiometry of Reducing Agent: The reduction of a carboxylic acid or its ester to an alcohol requires multiple equivalents of hydride.
-
Solution: For the reduction of an activated ester of N-Boc-O-benzyl-L-serine, at least 2 equivalents of NaBH₄ are typically required. For direct reduction of the carboxylic acid (which is less common with NaBH₄), a much larger excess would be necessary after activation. It is advisable to perform a small-scale trial to optimize the stoichiometry.
-
-
Incomplete Activation of the Carboxylic Acid: If you are using a two-step procedure involving activation of the carboxylic acid followed by reduction, incomplete activation will lead to a low yield.
-
Solution: Ensure your activating agent (e.g., isobutyl chloroformate for mixed anhydride formation) is of high purity and that the reaction is carried out under anhydrous conditions to prevent hydrolysis of the activating agent and the activated intermediate.
-
-
Inappropriate Reaction Temperature: The reduction is typically performed at a low temperature (0 °C) to control the reaction rate and minimize side reactions. However, if the temperature is too low, the reaction may be sluggish.
-
Solution: Start the addition of NaBH₄ at 0 °C and then allow the reaction to slowly warm to room temperature and stir overnight to ensure completion.[1]
-
-
Poor Quality Starting Material: The purity of your N-Boc-O-benzyl-L-serine is critical.
-
Solution: Ensure your starting material is pure by checking its melting point and/or running an NMR spectrum before use. Impurities can interfere with the reaction.
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
Question: My post-reaction TLC plate shows multiple spots in addition to my desired product. What are these impurities and how do I get rid of them?
Answer:
The presence of multiple spots on your TLC indicates an incomplete reaction or the formation of byproducts. Let's break down the possibilities.
Common Impurities and Their Identification:
-
Unreacted Starting Material (N-Boc-O-benzyl-L-serine): This will be a more polar spot on the TLC plate compared to the product.
-
Partially Reduced Intermediate (Aldehyde): The corresponding aldehyde is an intermediate in the reduction of an activated ester. It will be less polar than the starting material but more polar than the final alcohol product.
-
Boc-Deprotected Product: Under certain conditions, the Boc protecting group can be labile. The resulting free amine will be a very polar, baseline spot on the TLC.
-
Benzyl-Deprotected Product: While less common during this reduction, cleavage of the benzyl ether is a possibility, leading to N-Boc-serinol. This will be a more polar compound.
Troubleshooting Strategy:
-
Reaction Monitoring: Monitor the reaction progress by TLC. A common mobile phase for this analysis is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). The product, this compound, is expected to have a higher Rf value than the starting carboxylic acid.
-
Extended Reaction Time: If you observe a significant amount of starting material or the intermediate aldehyde, consider extending the reaction time or adding a slight excess of the reducing agent.
-
Purification:
-
Work-up: A careful aqueous work-up is crucial. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride to destroy excess NaBH₄. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.
-
Column Chromatography: Flash column chromatography using silica gel is an effective method for purification. A gradient elution with ethyl acetate in hexanes is recommended. The less polar product will elute before the more polar starting material and other polar byproducts.[2]
-
Crystallization: If the purified product is an oil, it can sometimes be crystallized from a solvent system like ethyl acetate/hexanes or diethyl ether/petroleum ether.
-
Issue 3: Product is an Oil and Difficult to Purify/Handle
Question: I have purified my product by column chromatography, but it remains a thick oil. This makes it difficult to handle and assess its purity. What can I do?
Answer:
It is not uncommon for this compound to be isolated as a colorless to pale yellow oil.
Strategies for Solidification and Handling:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under high vacuum for an extended period. Sometimes, residual solvents can prevent crystallization.
-
Crystallization Techniques:
-
Solvent-Antisolvent Method: Dissolve the oil in a minimum amount of a good solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Allow the solution to stand, and with time, crystals may form.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the supersaturated solution to induce crystallization.[3]
-
-
Co-evaporation: Dissolving the oil in a volatile solvent like dichloromethane and then removing the solvent on a rotary evaporator can sometimes help to induce solidification.
If the product remains an oil, it can still be used in subsequent steps, provided it is pure as determined by NMR and/or HPLC analysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for activating the carboxylic acid of N-Boc-O-benzyl-L-serine for reduction with NaBH₄?
The mixed anhydride method is a reliable and commonly used procedure. This involves reacting N-Boc-O-benzyl-L-serine with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) at a low temperature (-15 °C to 0 °C). The in-situ formed mixed anhydride is then reduced with sodium borohydride. This method is generally high-yielding and minimizes side reactions.[4]
Q2: Can I use Lithium Aluminum Hydride (LAH) for this reduction?
While LAH is a powerful reducing agent capable of reducing carboxylic acids and esters, it is generally not recommended for this specific transformation. LAH is less chemoselective than NaBH₄ and can potentially lead to the cleavage of the Boc protecting group. NaBH₄ is a milder and safer alternative that is effective for reducing the activated carboxylic acid.[5][6]
Q3: Is there a risk of racemization during this reaction?
The chiral center in this compound is adjacent to the reacting carbonyl group in the starting material. Activation of the carboxylic acid can make the α-proton more acidic, creating a risk of racemization, especially in the presence of a strong base or at elevated temperatures.[1][7]
To minimize racemization:
-
Use a hindered base like N-methylmorpholine (NMM) instead of triethylamine.
-
Maintain a low reaction temperature during the activation and reduction steps (e.g., -15 °C to 0 °C).
-
Avoid prolonged exposure to basic conditions.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
¹H NMR: This will confirm the structure of the molecule. You should see characteristic peaks for the Boc group (a singlet around 1.4 ppm), the benzyl group (aromatic protons around 7.3 ppm and a singlet for the benzylic CH₂ around 4.5 ppm), and the protons of the propanol backbone.
-
¹³C NMR: This provides further confirmation of the carbon skeleton.
-
HPLC: Chiral HPLC can be used to determine the enantiomeric purity of the product. Reversed-phase HPLC can be used to assess the chemical purity.[8]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: If you are able to solidify the product, a sharp melting point is a good indicator of purity. The literature melting point is around 66-69 °C.
Q5: What are the key safety precautions I should take during this synthesis?
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with moisture.
-
Anhydrous Solvents: The use of anhydrous solvents like THF is often necessary, especially during the activation step. Ensure solvents are properly dried before use.
-
Quenching: The quenching of excess NaBH₄ should be done slowly and carefully at a low temperature to control the evolution of hydrogen gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Section 3: Data and Protocols
Table 1: Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Material | N-Boc-O-benzyl-L-serine | Commercially available protected amino acid. |
| Activation | Isobutyl chloroformate, NMM | Forms a mixed anhydride for efficient reduction. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective reducing agent. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for the reaction. |
| Temperature | -15 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Work-up | Aqueous NH₄Cl quench, EtOAc extraction | Neutralizes excess reagent and isolates the product. |
| Purification | Silica Gel Column Chromatography | Separates the product from impurities. |
Experimental Protocol: Mixed Anhydride Reduction
-
Dissolve N-Boc-O-benzyl-L-serine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C in a salt-ice bath.
-
Add N-methylmorpholine (1.1 eq) dropwise.
-
Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.
-
Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve sodium borohydride (2.0 eq) in a small amount of water.
-
Slowly add the NaBH₄ solution to the mixed anhydride solution at -15 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualization of the Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Supporting Information for "Synthesis of O-benzyl-L-serine". (n.d.).
-
Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
- Meffre, P., et al. (1994). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Tetrahedron: Asymmetry, 5(9), 1649-1652.
-
ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. Retrieved from [Link]
- Sugano, H., & Miyoshi, M. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. The Journal of Organic Chemistry, 41(13), 2352-2353.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]
- Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 469-472.
-
Reddit. (2021). Tips for Lithium Amino Borohydride Handling. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved from [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
-
Reddit. (2024). Why is the Boc group deprotected in NaBH4?. Retrieved from [Link]
-
Spectrabase. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization method of Boc-amino acid.
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Benzyloxybenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM. (n.d.). The Critical Role of Boc-Ser(Bzl)-OH in Modern Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. benthamopen.com [benthamopen.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
"N-Boc-(S)-2-amino-3-benzyloxy-1-propanol" stability and storage conditions
Welcome to the technical support resource for N-Boc-(S)-2-amino-3-benzyloxy-1-propanol (CAS: 79069-15-1). This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professionals with in-depth information on the stability and proper storage of this versatile chiral building block. Our goal is to help you ensure the integrity of your material, achieve reproducible results, and troubleshoot potential issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
For maximum shelf-life and to prevent degradation, this compound should be stored at 2-8°C (refrigerator temperature) .[1][2] It is also crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and oxygen.[2] The product should be kept in a tightly sealed container in a dry, well-ventilated area.[3][4]
Q2: Is the compound stable at room temperature?
While the product is shipped at room temperature, this is intended for short-term transit only. For long-term storage, refrigeration is required. The compound is considered chemically stable under recommended storage conditions, and hazardous polymerization will not occur.[3] However, prolonged exposure to ambient temperatures, humidity, and atmospheric conditions can compromise its purity over time.
Q3: What are the primary chemical groups that affect its stability?
The stability of this molecule is primarily influenced by two key functional groups:
-
N-Boc (tert-butyloxycarbonyl) group: This protecting group is highly sensitive to acidic conditions.[5][] Exposure to even weak acids can lead to its cleavage, exposing the free amine and generating tert-butyl cation byproducts.[7]
-
Benzyloxy (Bn) group: While more robust than the Boc group, the benzyl ether is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd-C). This is not a concern for storage but is a critical consideration in synthetic route planning.
Q4: What are the visual or physical signs of degradation?
This compound is typically an off-white powder.[1] Signs of potential degradation can include:
-
A noticeable change in color or appearance (e.g., yellowing, clumping).
-
A significant deviation from its reported melting point of 66-69 °C.[8]
-
Poor solubility in solvents where it is normally soluble, such as chloroform, dichloromethane, ethyl acetate, and DMSO.[2][8]
Q5: What materials or chemicals are incompatible with this compound?
To ensure stability, avoid storing this compound with or near the following:
-
Strong Acids: Will readily cleave the Boc protecting group.
-
Strong Oxidizing Agents: Can potentially oxidize the alcohol or amine functionalities.[9]
-
Foodstuff Containers: General laboratory best practice dictates storing chemicals away from any food or drink containers.[3]
Storage and Handling Summary
For quick reference, the key storage and handling parameters are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator)[1][2] | Minimizes potential degradation over time. |
| Atmosphere | Inert Gas (Argon, Nitrogen)[2] | Prevents exposure to atmospheric moisture and oxygen. Amines can be hygroscopic.[10] |
| Container | Tightly Sealed, Original Packaging[3] | Prevents contamination and exposure to air. |
| Environment | Cool, Dry, Well-Ventilated Area[3] | Protects from environmental extremes and ensures safety. |
| Incompatibilities | Strong Acids, Strong Oxidizing Agents[7][9] | Avoids chemical reactions that would degrade the compound. |
Troubleshooting Guide
This section is designed to help you diagnose and resolve common experimental issues that may be linked to the stability of your this compound.
Scenario 1: My reaction yield is significantly lower than expected.
-
Question: I'm using this compound in a peptide coupling reaction, but my yield is very low. Could the starting material be the issue?
-
Answer & Troubleshooting Steps:
-
Verify Purity Before Use: It is crucial to assess the purity of the starting material, especially if it has been stored for an extended period or if storage conditions were suboptimal. The primary degradation pathway is the acid-catalyzed loss of the Boc group. The resulting free amine, (S)-2-amino-3-benzyloxy-1-propanol, will not participate in the intended reaction in the same manner and can complicate purification.
-
Purity Check Protocol:
-
Thin-Layer Chromatography (TLC): Dissolve a small sample in a suitable solvent (e.g., ethyl acetate) and run a TLC plate against a fresh or known good sample if available. The appearance of a new, more polar spot (lower Rf) could indicate the presence of the deprotected amine.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum. The most telling sign of degradation is the diminution or complete absence of the sharp singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group on the Boc protector.
-
Melting Point: Determine the melting point. A broad or depressed melting range compared to the literature value (66-69 °C) suggests the presence of impurities.[8]
-
-
Corrective Action: If degradation is confirmed, it is recommended to either purify the material (e.g., by recrystallization or column chromatography) or use a fresh bottle to ensure reproducible and successful outcomes.
-
Scenario 2: I'm observing an unexpected byproduct in my reaction.
-
Question: My mass spectrometry and NMR data show a byproduct that appears to be an alkylated version of my substrate. Could this be related to the N-Boc starting material?
-
Answer & Mechanistic Insight:
-
The Role of the tert-Butyl Cation: Yes, this is a known issue related to the cleavage of the Boc group. When the Boc group is removed under acidic conditions (even trace acid in your reaction), it generates a tert-butyl cation (t-Bu⁺).[7]
-
Side Reactions: This highly reactive carbocation can act as an alkylating agent, attacking nucleophilic sites on other molecules in the reaction mixture.[7] Electron-rich aromatic rings, thiols, and even some nitrogen atoms are particularly susceptible to this side reaction.
-
Prevention Strategy:
-
Ensure Anhydrous & Acid-Free Conditions: Use anhydrous solvents and ensure your reaction is free from acidic contaminants.
-
Use a Scavenger: If your reaction conditions are unavoidably acidic during a deprotection step, the inclusion of a "scavenger" like triethylsilane or anisole can trap the t-Bu⁺ cation and prevent it from reacting with your desired product.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting issues potentially related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
-
This compound Product Page. MySkinRecipes. [Link]
-
This compound Product Information. Xiamen Equation Chemical Co., Ltd. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Chemical Compatibility Chart. Sterlitech Corporation. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
MW‐Enhanced High‐Speed Deprotection of Boc Group... ResearchGate. [Link]
-
A practical route to β 2,3 -amino acids with alkyl side chains. ResearchGate. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS#: 79069-15-1 [m.chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. This compound | 79069-15-1 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
"N-Boc-(S)-2-amino-3-benzyloxy-1-propanol" handling and safety precautions
Welcome to the technical support guide for N-Boc-(S)-2-amino-3-benzyloxy-1-propanol (CAS: 79069-15-1). This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on the safe handling, storage, and common experimental troubleshooting for this versatile chiral building block. As a protected form of (S)-2-amino-3-benzyloxy-1-propanol, its proper use is critical for the successful synthesis of complex molecules.
Compound Overview and Safety Profile
This compound is a white to off-white solid widely used in organic synthesis, particularly as a key intermediate in the preparation of pharmaceuticals and other chiral compounds.[1] The tert-butyloxycarbonyl (Boc) group protects the amine, while the benzyl (Bn) group protects the side-chain hydroxyl, allowing for selective reactions at the primary alcohol.
Proper handling is imperative due to the compound's hazard profile. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Adherence to the safety protocols outlined in the material safety data sheet (MSDS) is non-negotiable.
Key Safety and Handling Information
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection (safety glasses/goggles), and face protection. Use a dust respirator when handling the solid. | [2] |
| Ventilation | Use only outdoors or in a well-ventilated area, such as a chemical fume hood. | [2][3] |
| Storage Conditions | Store in a cool, dry, well-ventilated place at 2-8°C under an inert atmosphere. Keep container tightly closed. | [1][4] |
| Incompatibilities | Avoid strong oxidizing agents. | [3] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. | [2][3] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs. | [2][3] |
| Spill Cleanup | For dry spills, use dry cleanup procedures to avoid generating dust. For wet spills, absorb with inert material. Place in a sealed, labeled container for disposal. | [2] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, with a focus on its most common application: N-Boc deprotection.
Q1: My N-Boc deprotection reaction is incomplete or sluggish. What are the likely causes and how can I fix it?
Root Cause Analysis: Incomplete deprotection is the most frequent issue. The stability of the Boc group is highly dependent on acid concentration and the substrate itself.[5]
-
Insufficient Acid Stoichiometry: While the deprotection is acid-catalyzed, some substrates can contain basic moieties that quench the acid. For this molecule, the amine product is basic and will form a salt, consuming one equivalent of acid.
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. Water contamination reduces the effective acidity of the medium, slowing the reaction.[6] Similarly, old solutions of HCl in dioxane can degrade.
-
Reaction Conditions: Standard room temperature conditions may be insufficient. The kinetics of Boc cleavage can show a second-order dependence on acid concentration, meaning a slight drop in concentration can significantly slow the rate.[7]
Troubleshooting Steps:
-
Verify Acid Quality and Quantity: Use a fresh bottle of TFA or a recently prepared solution of HCl in dioxane. Increase the equivalents of acid; for a small-scale reaction, using TFA as the co-solvent (e.g., 25-50% TFA in Dichloromethane (DCM)) is a robust method.[8]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. The product, being a free amine, will have a much lower Rf value and may streak on silica gel. A ninhydrin stain is excellent for visualizing the primary amine product, which will appear as a distinct colored spot.
-
Adjust Reaction Time/Temperature: If the reaction is slow at room temperature after 1-2 hours, consider extending the time. Gentle warming (e.g., to 40°C) can also accelerate the reaction, but must be done cautiously to avoid side reactions.[6]
Q2: After my deprotection reaction, I'm seeing an unexpected side product with a mass corresponding to the loss of the benzyl group. Why is this happening?
Root Cause Analysis: The benzyl ether protecting group is generally stable to the acidic conditions used for Boc removal (e.g., TFA, HCl in dioxane).[2][9] This is a key principle of its use as an orthogonal protecting group.[1] However, under harsh or prolonged acidic conditions, cleavage of the benzyl ether can occur.
-
Excessively Strong Acid: While uncommon with standard reagents, using very strong acids like HBr or HI, or prolonged heating with TFA, can lead to benzyl group cleavage.
-
"Quasi-Orthogonality" Breakdown: The Boc/benzyl strategy is considered "quasi-orthogonal." This means that while selective removal is highly effective, the stability is not absolute. Prolonged exposure to acid can lead to minor cleavage of the benzyl ether.[8]
Preventative Measures:
-
Use Milder Conditions: Opt for 4M HCl in dioxane over TFA, as it is often considered milder and can offer better selectivity.[8]
-
Minimize Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed to avoid over-exposure of the product to acid.
-
Avoid Heat: Do not heat the reaction unless absolutely necessary to drive the Boc deprotection to completion. If heating is required, do so judiciously and monitor for side product formation.
Q3: The workup of my deprotection reaction is problematic, and I'm getting low recovery of my product, (S)-2-amino-3-benzyloxy-1-propanol.
Root Cause Analysis: The product is an amino alcohol, which has distinct physical properties compared to its Boc-protected precursor.
-
Aqueous Solubility: The free amine product, especially after being protonated by acid, can have significant water solubility. During an aqueous workup, a substantial amount of product can be lost to the aqueous layer.
-
Emulsion Formation: The amphiphilic nature of the amino alcohol can lead to the formation of emulsions during liquid-liquid extraction, making phase separation difficult.
Optimized Workup Protocol:
-
Evaporate the Acid: After the reaction is complete, remove the volatile acid (TFA) and solvent (DCM) under reduced pressure.
-
Basify Carefully: Dissolve the resulting residue in an organic solvent like ethyl acetate or DCM. Wash cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the ammonium salt and extract it into the organic phase. Caution: CO₂ evolution will occur.
-
Brine Wash: After neutralization, wash the organic layer with brine (saturated NaCl solution). This helps to break emulsions and removes bulk water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for dissolving this compound for a reaction? A: The compound is soluble in a range of common organic solvents, including Chloroform, Dichloromethane (DCM), Ethyl Acetate, DMSO, and Acetone.[4] For reactions like Boc deprotection, DCM is a very common choice.[10]
Q: My solid this compound has a slightly off-white or yellowish tint. Is it still usable? A: The specified appearance is "White to off-white solid".[4] A slight coloration does not necessarily indicate significant degradation, but it is best practice to check the purity by an analytical method like TLC or NMR before use in a critical synthesis step. If the compound has been stored improperly (e.g., not under inert gas, at room temperature), degradation is more likely.
Q: Can I remove the benzyl (Bn) group while keeping the N-Boc group intact? A: Yes, this is a standard synthetic operation. The benzyl ether can be cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium on carbon catalyst, Pd/C).[11] The N-Boc group is stable under these reductive conditions, demonstrating the orthogonal nature of these two protecting groups.[12]
Q: What are the expected hazardous decomposition products? A: Upon combustion, this compound may emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[3]
Q: How should I dispose of waste containing this chemical? A: All waste must be handled in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Dispose of the contents/container to an authorized hazardous or special waste collection point.[2] Do not allow it to enter drains or waterways.[13]
Experimental Protocol & Workflow
Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for removing the N-Boc protecting group to yield (S)-2-amino-3-benzyloxy-1-propanol.
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M solution).
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add Trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution. Causality: Adding the acid slowly at 0°C helps to control any potential exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 DCM:Methanol). Stain with ninhydrin to visualize the amine product. The reaction is typically complete in 1-3 hours.
-
Workup - Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Workup - Neutralization: Dissolve the oily residue in Ethyl Acetate. Slowly and carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Workup - Extraction: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography if needed.
Workflow Diagram: N-Boc Deprotection
The following diagram illustrates the key decision points and steps in a typical Boc deprotection workflow.
Caption: Workflow for N-Boc deprotection and product isolation.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Thajudeen, S. S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research, 4(5), 2690-2694.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild and Efficient Reagent for the Deprotection of N-Boc-Protected Amines. The Journal of Organic Chemistry, 71(24), 9045–9050.
- Cavelier, F., & Enjalbal, C. (1996). Selective removal of N-Boc protection in the presence of silyl ethers. Tetrahedron Letters, 37(29), 5131-5134.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Klai, N., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(3), 1265-1268.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Boc-Ser(Bzl)-OH in Modern Peptide Synthesis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. nbinno.com [nbinno.com]
- 13. reddit.com [reddit.com]
Technical Support Center: N-Boc-(S)-2-amino-3-benzyloxy-1-propanol Deprotection
Welcome to the technical support center for the deprotection of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and find effective solutions for the selective or complete deprotection of this versatile chiral building block.
Introduction to Deprotection Strategies
This compound possesses two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the amine and the benzyl (Bn) ether protecting the primary alcohol, which is typically removed by hydrogenolysis. The presence of these two orthogonal protecting groups allows for selective functionalization at either the amine or the hydroxyl group, a crucial feature in multi-step synthesis.[1][2] However, challenges such as incomplete reactions, side-product formation, and purification difficulties can arise. This guide provides a structured approach to troubleshooting these issues.
Caption: Orthogonal protecting groups on the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for selectively removing the N-Boc group?
The N-Boc group is readily cleaved under acidic conditions. The most common reagent is trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM).[3][4] A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is a typical starting point.[5] Other acidic reagents such as hydrochloric acid (HCl) in dioxane or ethyl acetate can also be effective.[6][7]
Q2: How can I selectively deprotect the O-benzyl group?
The O-benzyl group is most commonly removed by catalytic hydrogenation.[8] This typically involves using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere in a solvent like methanol or ethanol.[9] An alternative for substrates sensitive to hydrogenation is catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium formate in the presence of a palladium catalyst.[10][11]
Q3: Is it possible to remove both the N-Boc and O-benzyl groups in a single step?
While not a standard single-step procedure due to their orthogonal nature, a sequential one-pot process is feasible. For instance, after acidic deprotection of the Boc group and work-up, the resulting amine salt can be subjected to hydrogenolysis to cleave the benzyl ether. Attempting a single reaction to remove both may lead to complex mixtures.
Q4: My N-Boc deprotection is incomplete. What could be the cause?
Incomplete Boc deprotection can result from several factors:
-
Insufficient Acid: The concentration or strength of the acid may be too low for your substrate.[12]
-
Short Reaction Time: Some sterically hindered or complex substrates may require longer reaction times.[12]
-
Reagent Quality: Degradation of the acid (e.g., TFA absorbing water) can reduce its effectiveness.[12]
Q5: I am observing side products during my N-Boc deprotection. What are they and how can I avoid them?
A common side reaction during acid-mediated Boc deprotection is the formation of a tert-butyl cation.[13][14] This cation can alkylate nucleophilic sites on your molecule or the solvent.[14] To prevent this, scavengers like triisopropylsilane (TIS) or thioanisole can be added to the reaction mixture to trap the carbocation.[15]
Troubleshooting Guide: N-Boc Deprotection
This section provides a systematic approach to resolving common issues encountered during the selective removal of the N-Boc group.
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
| Issue | Potential Cause | Recommended Solution |
| Incomplete N-Boc Deprotection | Insufficient acid strength or concentration.[12] | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or consider using a stronger acid system like HCl in dioxane. |
| Short reaction time. | Extend the reaction time and monitor closely by TLC or LC-MS. | |
| Deactivated reagents. | Use fresh, anhydrous TFA and DCM. Water can decrease the effective acidity of the reaction mixture.[12] | |
| Formation of t-butylated byproducts | Alkylation by the t-butyl cation.[14] | Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the carbocation. |
| Cleavage of the Benzyl Ether | Use of very strong acidic conditions for prolonged periods. | While generally stable to TFA, prolonged exposure to strong acids can lead to some cleavage.[8] Ensure the reaction is not running longer than necessary. |
| Difficult Purification | The product is a free amine which can be difficult to handle. | After deprotection, the product is often obtained as a TFA or HCl salt. This salt is typically more stable and easier to purify by crystallization or chromatography. The free amine can be obtained by a subsequent basic workup. |
Troubleshooting Guide: O-Benzyl Deprotection
This section addresses common problems during the selective removal of the O-benzyl group.
| Issue | Potential Cause | Recommended Solution |
| Incomplete O-Benzyl Deprotection | Inactivated catalyst. | Use fresh palladium on carbon. The catalyst can be poisoned by various functional groups or impurities. |
| Insufficient hydrogen pressure or poor mixing. | Ensure adequate hydrogen pressure and vigorous stirring to facilitate the three-phase reaction (solid catalyst, liquid solution, gas). | |
| Inefficient hydrogen donor in transfer hydrogenation.[10] | Optimize the choice and amount of hydrogen donor (e.g., formic acid, ammonium formate). | |
| Side Reactions | Over-reduction of other functional groups. | Catalytic hydrogenation is a powerful reducing method. If other reducible groups are present, consider milder conditions or alternative deprotection methods. |
| Difficult Product Isolation | Product is adsorbed onto the catalyst. | After filtration of the catalyst, wash it thoroughly with the reaction solvent or a more polar solvent to recover any adsorbed product. |
Experimental Protocols
Protocol 1: Selective N-Boc Deprotection with TFA/DCM
Objective: To selectively remove the N-Boc group, yielding (S)-2-amino-3-benzyloxy-1-propanol as its TFA salt.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[4]
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA dropwise to the stirred solution to a final concentration of 25-50% (v/v).[4]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the crude product as the TFA salt.[4]
-
The crude salt can be used directly for the next step or purified further.
Protocol 2: Selective O-Benzyl Deprotection by Catalytic Hydrogenation
Objective: To selectively remove the O-benzyl group, yielding N-Boc-(S)-2-amino-3-hydroxy-1-propanol.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound in MeOH or EtOH in a suitable reaction vessel.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Evacuate the vessel and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected product.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol: HPLC vs. NMR
In the landscape of pharmaceutical development, the chemical and stereochemical purity of chiral building blocks is paramount. N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, a key intermediate in the synthesis of various enantiomerically pure pharmaceuticals, demands rigorous purity assessment to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity analysis of this critical molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers in establishing a robust quality control strategy.
Part 1: High-Performance Liquid Chromatography (HPLC) for Chiral and Chemical Purity
HPLC is a powerhouse for purity analysis, offering exceptional resolving power and sensitivity.[2] For a chiral molecule like this compound, its greatest strength lies in its ability to separate enantiomers, the non-superimposable mirror-image isomers that can have drastically different pharmacological effects.
The Principle: Why Chiral HPLC is Essential
Standard reverse-phase HPLC (like a C18 column) separates compounds based on polarity and is excellent for detecting achiral impurities.[3] However, it is blind to enantiomers, which have identical physical properties and will co-elute. To resolve the desired (S)-enantiomer from its undesired (R)-enantiomer, a Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for Boc-protected amino acids and their derivatives.[4][5][6] These phases create a chiral environment where the enantiomers have transient, diastereomeric interactions of differing energies, leading to different retention times and thus, separation.
Experimental Protocol: Chiral HPLC Analysis
This protocol is designed to provide a robust starting point for method development.
Instrumentation:
-
HPLC system with a UV detector.
Column:
-
Chiral Polysaccharide-based Column (e.g., CHIRALPAK® IA or similar amylose-based CSP).
-
Rationale: These columns have a proven track record for resolving N-Boc protected amino derivatives and offer excellent solvent compatibility.[4]
-
Mobile Phase:
-
Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).
-
Rationale: Normal-phase chromatography with alcohol modifiers is highly effective for enantioseparation on polysaccharide CSPs. The ratio should be optimized to achieve a resolution (Rs) > 1.5.
-
Flow Rate:
-
1.0 mL/min.
Detection:
-
UV at 220 nm.
-
Rationale: The benzene ring in the benzyloxy group provides a strong chromophore for sensitive UV detection.
-
System Suitability:
-
Inject a racemic (50:50) standard of N-Boc-2-amino-3-benzyloxy-1-propanol.
-
Confirm baseline separation of the two enantiomer peaks.
-
Calculate the resolution (Rs); a value ≥ 1.5 is considered acceptable for quantification.
Data Interpretation and Impurity Profiling
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Enantiomeric Purity (e.e.): Identifies the percentage of the undesired (R)-enantiomer.
-
Chemical Purity: Detects other impurities, such as residual starting materials or by-products from the synthesis.
Part 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Absolute Quantification
While HPLC excels at separation, NMR spectroscopy provides unparalleled insight into molecular structure and offers the ability to determine purity on an absolute molar basis, a technique known as quantitative NMR (qNMR).[7][8]
The Principle: From Structure to Quantity
The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By co-dissolving a known mass of the sample with a known mass of a certified internal standard, the purity of the analyte can be calculated with high accuracy, without needing a reference standard of the analyte itself.[7][10][11] This makes qNMR a primary ratio method of measurement.[12]
¹H NMR: A Fingerprint of the Molecule
A standard ¹H NMR spectrum confirms the identity of this compound by showing characteristic signals for each proton environment:
-
tert-Butyl (Boc) group: A large singlet around 1.4 ppm (9H).
-
Benzyl group: Multiplets between 7.2-7.4 ppm (5H) and a characteristic AB quartet for the -O-CH₂-Ph protons around 4.5 ppm (2H).
-
Propanol backbone: A series of multiplets for the -CH₂-OH, -CH(NH)-, and -CH₂-OBn protons.
Impurities will present as additional, unassigned signals, allowing for both identification and quantification.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better signal dispersion).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh and add a similar mass of a suitable internal standard (e.g., maleic acid or dimethyl sulfone).
-
Rationale: The standard must be stable, non-reactive, have a simple spectrum with at least one signal that is well-resolved from all analyte signals, and be accurately weighable.
-
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
Data Acquisition:
-
Ensure a sufficiently long relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the protons being integrated) to allow for full magnetization recovery. This is critical for accurate integration.
-
Acquire the spectrum with a high signal-to-noise ratio.
Data Interpretation and Calculation
The purity is calculated using the following formula:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral area of the selected signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity_std: Purity of the internal standard
Part 3: Comparative Analysis & Synergistic Workflow
Neither HPLC nor NMR is universally superior; they are complementary techniques that, when used together, provide a comprehensive and validated assessment of purity.[2][13]
Head-to-Head Comparison
| Feature | HPLC Analysis | NMR Analysis |
| Primary Information | Separation, Retention Time, Relative Purity (Area %) | Structural Confirmation, Absolute Purity (% w/w) |
| Enantiomeric Purity | Excellent with chiral columns; high sensitivity for trace enantiomers. | Possible with chiral solvating agents, but less routine and sensitive than HPLC. |
| Quantification | Relative (requires analyte-specific reference standards for absolute purity). | Absolute (qNMR with a single internal standard can quantify the analyte and any visible impurities).[11][14] |
| Sensitivity | Very high (ppm to ppb levels), ideal for trace impurity detection. | Lower than HPLC (typically >0.1% w/w), may miss very low-level impurities.[3] |
| Impurity ID | Limited; identification requires mass spectrometry (LC-MS) or isolating the impurity. | Excellent; provides structural clues for unknown impurities directly from the spectrum.[15] |
| Sample Throughput | Generally higher, with typical run times of 15-30 minutes. | Can be slower due to longer relaxation delays required for qNMR. |
| Universality | Method is specific to the analyte and its expected impurities. | Detects all proton-containing species, including unexpected ones and residual solvents.[15] |
A Synergistic Quality Control Workflow
A robust quality control strategy leverages the strengths of both techniques. The workflow diagram below illustrates how HPLC and NMR can be integrated for a comprehensive analysis.
Caption: Integrated workflow for comprehensive purity analysis.
Conclusion and Recommendations
For the complete quality assessment of this compound, a dual-technique approach is strongly recommended.
-
Use Chiral HPLC as the primary tool for routine quality control to accurately determine enantiomeric excess and detect trace-level chemical impurities. Its high sensitivity and resolving power are unmatched for this purpose.
-
Use qNMR as a definitive, orthogonal method to confirm the compound's identity and establish its absolute purity.[8] It serves as an invaluable tool for characterizing reference standards and investigating any discrepancies observed in HPLC results.
By integrating the separative strength of HPLC with the structural and quantitative power of NMR, researchers and drug development professionals can build a self-validating analytical system, ensuring the highest quality of this critical pharmaceutical intermediate.
References
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.
- Journal of Chemical Education. (n.d.). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- ResearchGate. (n.d.). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Request PDF.
- JEOL Ltd. (n.d.). Using Quantitative NMR | Applications Notes.
- ChemicalBook. (n.d.). This compound.
- Benchchem. (n.d.). HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide.
- PMC. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.
- ChemicalBook. (2025, July 24). This compound | 79069-15-1.
- MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
- NIH. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- specific polymers. (2024, July). HPLC, a modular technique that complements NMR.
- Patsnap Eureka. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance.
- ResearchGate. (n.d.). Purity comparison by NMR and HPLC. | Download Table.
- MySkinRecipes. (n.d.). This compound.
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- ScienceDirect. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- ResearchGate. (n.d.). (PDF) Quantitative NMR spectroscopy in pharmaceutical R&D.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 79069-15-1 | Chemical Product.
- ResearchGate. (n.d.). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides.
- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
- RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
- Phenomenex. (n.d.). APPLICATIONS.
- The Royal Society of Chemistry. (n.d.). 10. Retrieved from The Royal Society of Chemistry website.
- Apollo Scientific. (n.d.). This compound.
- Amerigo Scientific. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%).
- BOC Sciences. (n.d.). Amino Acid Analysis by HPLC.
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- SIELC Technologies. (n.d.). Separation of 3-Benzyloxybenzyl alcohol on Newcrom R1 HPLC column.
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- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to Chiral Building Blocks in Peptide Synthesis: A Comparative Analysis of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
Abstract: The synthesis of modified peptides, particularly those with C-terminal aldehydes, is a critical endeavor in the development of therapeutic protease inhibitors. The selection of the initial chiral building block is a pivotal decision that dictates the synthetic strategy, overall yield, and purity of the final product. This guide provides an in-depth comparison of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, a versatile amino alcohol, against other classes of chiral building blocks. We will explore the mechanistic rationale behind its use, provide data-driven comparisons with alternatives like Weinreb amides and pre-formed amino aldehydes, and present detailed, field-tested protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Strategic Importance of Chiral Building Blocks
Modern peptide chemistry extends far beyond the linear assembly of the 20 proteinogenic amino acids. The introduction of non-canonical structures and modifications is essential for creating peptides with enhanced stability, novel biological activity, and improved pharmacokinetic profiles. Chirality is the bedrock of biological function; the precise three-dimensional arrangement of atoms in a peptide governs its interaction with targets like enzymes and receptors.[1][2][3] Therefore, the use of enantiomerically pure chiral building blocks is non-negotiable for synthesizing biologically active molecules.[1][][5]
Peptide C-terminal aldehydes, for instance, are a prominent class of protease inhibitors, acting as transition-state analogs that form a covalent hemiacetal with the active site serine or cysteine residue of an enzyme.[6][7] The synthesis of these potent molecules hinges on the selection of a suitable C-terminal precursor. This compound, a derivative of L-serine, represents a premier choice for this application, offering a stable, versatile, and high-fidelity route to the desired aldehyde.
Focus Profile: this compound
This compound, also known as Boc-Ser(Bzl)-ol, is a chiral amino alcohol where the carboxylic acid of serine is reduced to a primary alcohol, the amine is protected with a tert-butyloxycarbonyl (Boc) group, and the side-chain hydroxyl is protected as a benzyl ether.[8][9][10]
-
N-Boc Protection: The acid-labile Boc group is a cornerstone of a major strategy in solid-phase peptide synthesis (SPPS).[1][11][12] It provides robust protection of the α-amino group during peptide coupling reactions and is readily removed with moderate acids like trifluoroacetic acid (TFA), conditions which are orthogonal to the benzyl ether side-chain protection.[11][13][14]
-
O-Benzyl Protection: The benzyl ether is a stable protecting group for the serine side-chain hydroxyl, preventing unwanted side reactions.[9][10][15] It is typically removed under harsher conditions, such as with strong acids like hydrofluoric acid (HF) or through catalytic hydrogenolysis, ensuring it remains intact throughout the synthesis.[10]
-
Primary Alcohol: This functional group is the precursor to the target aldehyde. Its strategic advantage lies in its stability throughout the entire peptide chain elongation process. It is only at the final stage, after cleavage from the solid support, that this alcohol is oxidized to the aldehyde. This "late-stage functionalization" approach avoids the inherent instability of unprotected aldehyde groups during the repetitive cycles of SPPS.
The primary application of this building block is as the C-terminal residue for the synthesis of peptide alcohols and, subsequently, peptide aldehydes. The workflow is logical and minimizes potential side reactions.
Experimental Workflow: Synthesis of a Peptide Aldehyde
The synthesis of a C-terminal peptide aldehyde using Boc-Ser(Bzl)-ol follows a well-defined pathway. The amino alcohol is first anchored to a solid support, followed by standard peptide elongation, cleavage, and final oxidation.
Caption: Workflow for peptide aldehyde synthesis using this compound.
Comparative Analysis: Alternative Chiral Building Blocks
While the amino alcohol approach is robust, several other strategies exist for synthesizing peptide aldehydes, each with distinct advantages and disadvantages. The choice depends on the specific peptide sequence, scale, and available expertise.
Alternative 1: The Weinreb Amide Approach
The reduction of a resin-bound peptide Weinreb amide is a widely used and effective method for preparing peptide aldehydes.[16][17][18] The Weinreb amide (N-methoxy-N-methylamide) is a stable intermediate that, upon reduction with a mild hydride source like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H), yields the aldehyde with minimal over-reduction to the alcohol.[19][20][21][22]
-
Causality: The stability of the Weinreb amide stems from the chelation of the metal hydride by both the carbonyl oxygen and the methoxy oxygen, forming a stable tetrahedral intermediate that collapses to the aldehyde upon workup. This prevents a second hydride addition, which would lead to the alcohol.
-
Advantages:
-
Limitations:
-
Requires strong reducing agents (e.g., LiAlH₄), which can be incompatible with sensitive functional groups within the peptide sequence (e.g., reducible side chains).[6][17]
-
The synthesis of the initial Weinreb amide linker or amino acid can be more complex than sourcing the corresponding amino alcohol.[16]
-
Alternative 2: N-Protected Amino Aldehydes
A seemingly more direct approach is to use an N-protected amino aldehyde as the initial building block.[] In this strategy, the aldehyde functionality is present from the start and must be protected, often as an acetal, oxazolidine, or semicarbazone, before being loaded onto the resin.[6][7][24]
-
Causality: Direct use of α-amino aldehydes is problematic due to their inherent instability and propensity for racemization and oligomerization.[] Protection of the aldehyde is therefore mandatory.
-
Advantages:
-
Conceptually straightforward.
-
Avoids a final oxidation step.
-
-
Limitations:
-
Instability: N-protected amino aldehydes can be unstable to handle and store.[]
-
Protection/Deprotection: Requires additional protection and deprotection steps for the aldehyde, which can be harsh and may cause side reactions or incomplete conversion.[6][7]
-
Racemization Risk: The α-proton of an aldehyde is acidic, increasing the risk of epimerization during the synthesis, especially under basic conditions used in some coupling or deprotection steps.[24]
-
Head-to-Head Performance: A Data-Driven Comparison
The optimal choice of building block is often dictated by quantitative metrics such as yield, purity, and operational simplicity. Below is a summary of expected outcomes based on literature precedents.
| Parameter | This compound | Weinreb Amide Approach | Protected Amino Aldehyde Approach |
| Overall Yield | Good to Excellent | Good to Excellent[17][19] | Variable, often lower due to instability and extra steps[17] |
| Purity (Crude) | High (byproduct is reduced iodinane, easily removed) | High (minimal over-reduction)[21] | Often a mixture due to incomplete deprotection or side reactions[6] |
| Racemization Risk | Very Low (oxidation is non-racemizing)[25][26] | Low | Moderate to High (risk at α-carbon)[24] |
| Functional Group Tolerance | Excellent (mild Dess-Martin oxidation is highly chemoselective)[25][27] | Limited (strong reducing agents are not chemoselective)[6][17] | Good (depends on the specific protecting group used) |
| Operational Simplicity | High (standard SPPS followed by a single, reliable oxidation) | Moderate (requires handling of pyrophoric reagents) | Low (involves synthesis/handling of unstable aldehydes and extra steps) |
Decision Framework: Selecting the Optimal Chiral Building Block
Choosing the right precursor is a strategic decision. The following decision tree, rendered in DOT language, provides a logical framework for this process.
Caption: Decision framework for selecting a peptide aldehyde synthesis strategy.
Detailed Experimental Protocol: Synthesis of Ac-YVG-Ser-H
This protocol details the synthesis of a model tetrapeptide aldehyde using this compound on a 2-chlorotrityl chloride (2-CTC) resin, followed by Fmoc-based SPPS.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.5 mmol/g)
-
This compound
-
Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Loading: a. Swell 1.0 g of 2-CTC resin in 10 mL of DCM for 30 min in a peptide synthesis vessel. b. Drain the DCM. c. Dissolve this compound (1.5 eq.) and DIEA (4.0 eq.) in 10 mL of DCM. d. Add the solution to the resin and agitate for 2 hours. e. To cap any unreacted sites, add 1 mL of methanol and agitate for 30 min. f. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry under vacuum.
-
Boc-Deprotection and First Coupling (Manual Step): a. Treat the resin with 50% TFA in DCM for 30 min to remove the Boc group. b. Wash with DCM (3x), 10% DIEA in DCM (3x), and DMF (3x). c. Couple the first Fmoc-amino acid (Fmoc-Gly-OH, 3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF for 2 hours. d. Wash with DMF (3x) and DCM (3x).
-
Fmoc-SPPS Cycles (Automated or Manual): a. Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). b. Washing: Wash with DMF (5x). c. Coupling: Couple the next amino acid (Fmoc-Val-OH, then Fmoc-Tyr(tBu)-OH; 3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF for 2 hours. d. Washing: Wash with DMF (3x). e. Repeat this cycle for each amino acid. After the final coupling, acetylate the N-terminus with a solution of acetic anhydride/DIEA/DMF.
-
Cleavage and Deprotection: a. Wash the final peptide-resin with DMF (3x), DCM (3x), and dry thoroughly. b. Treat the resin with 10 mL of cleavage cocktail (95% TFA/2.5% H₂O/2.5% TIS) for 2 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide alcohol by adding the filtrate to 100 mL of cold diethyl ether. e. Centrifuge, decant the ether, and dry the peptide pellet.
-
Oxidation to Peptide Aldehyde: a. Dissolve the crude peptide alcohol in DCM. b. Add Dess-Martin Periodinane (1.5 eq.) to the solution.[26][27] c. Stir at room temperature for 1-2 hours, monitoring by HPLC or LC-MS. The reaction is typically rapid.[28] d. Quench the reaction with a saturated solution of sodium thiosulfate. e. Extract the peptide into an appropriate solvent, wash, and lyophilize. f. Purify the final peptide aldehyde by reverse-phase HPLC.
Conclusion
For the synthesis of C-terminal peptide aldehydes, This compound stands out as a superior chiral building block. Its primary advantage lies in a strategy that prioritizes stability and functional group tolerance. By carrying a stable alcohol precursor through the synthesis and performing a mild, chemoselective oxidation as the final step, this method circumvents the significant challenges of instability and potential racemization associated with using protected amino aldehydes directly. While the Weinreb amide approach is a powerful alternative, its reliance on harsh reducing agents limits its applicability for peptides containing sensitive functionalities. Therefore, the amino alcohol pathway offers a more robust, versatile, and often simpler workflow, making it the recommended choice for researchers aiming to produce high-purity peptide aldehydes for drug discovery and development.
References
-
Fehrentz, J. A., et al. (1997). Solid Phase Synthesis of C-Terminal Peptide Aldehydes. The Journal of Organic Chemistry. [Link]
-
ApogeeBio. The Importance of Chiral Building Blocks in Peptide Synthesis. ApogeeBio Tech Blog. [Link]
-
Yo, S. B., et al. (2006). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Fehrentz, J. A., et al. (1997). Solid Phase Synthesis of C-Terminal Peptide Aldehydes. American Chemical Society. [Link]
-
Scialdone, M. A., et al. (2000). Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate. Journal of Peptide Research. [Link]
-
Lole, A., et al. (2006). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemMedChem. [Link]
-
Fehrentz, J. A., et al. (1997). Solid phase synthesis of peptide aldehydes. ResearchGate. [Link]
-
Nefzi, A., et al. (1999). UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides. Journal of Combinatorial Chemistry. [Link]
-
Wikipedia. Dess–Martin periodinane. Wikipedia. [Link]
-
AAPPTec. Amino Acid Alcohols for Peptide Synthesis. AAPPTec. [Link]
-
Nefzi, A., et al. (1999). UPS on Weinreb Resin: A Facile Solid-Phase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides. ACS Combinatorial Science. [Link]
-
Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry. [Link]
-
Moulin, A., et al. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science. [Link]
-
Sureshbabu, V. V., et al. (2007). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols employing Boc2O. Tetrahedron Letters. [Link]
-
Zhang, Y., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry. [Link]
-
Wikipedia. Dess–Martin oxidation. Wikipedia. [Link]
-
LibreTexts Chemistry. 17.7: Oxidation of Alcohols. LibreTexts. [Link]
-
AAPPTec. Cleavage from Weinreb Resin; Peptide Aldehydes. AAPPTec. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
-
MySkinRecipes. This compound. MySkinRecipes. [Link]
-
G. A. Papaioannou, D. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry. [Link]
-
AAPPTec. Boc-Ser(Bzl)-OH. AAPPTec. [Link]
- Not available.
-
Zhang, Y., et al. (2021). Chirality Effects in Peptide Assembly Structures. PMC - NIH. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
AAPPTec. Planning a Peptide Synthesis. AAPPTec. [Link]
-
ResearchGate. (2016). p-Nitrobenzyloxycarbonyl (pNZ) as an Alternative to Fmoc for the Protection of Amines in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]
-
AAPPTec. Amino Acid Sidechain Deprotection. AAPPTec. [Link]
- Not available.
-
ResearchGate. A schematic representation of peptide synthesis using Boc protected... ResearchGate. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
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- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
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- 25. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 26. alfa-chemistry.com [alfa-chemistry.com]
- 27. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 28. Dess-Martin Oxidation [organic-chemistry.org]
A Senior Application Scientist's Guide to N-Boc-Protected O-Benzyl-Serinols: A Stereochemical Comparison
Introduction: The Imperative of Chirality in Modern Synthesis
In the landscape of drug discovery and fine chemical synthesis, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function and chemical reactivity. Chirality, the property of a molecule being non-superimposable on its mirror image, stands at the forefront of this principle. The two non-superimposable mirror images, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[] This is because biological systems—enzymes, receptors, and nucleic acids—are themselves chiral, leading to stereospecific interactions that differentiate between enantiomers.[2][3]
This guide provides an in-depth comparison of two pivotal chiral building blocks: N-Boc-(S)-2-amino-3-benzyloxy-1-propanol and its mirror image, N-Boc-(R)-2-amino-3-benzyloxy-1-propanol . These reagents, derived from the natural and unnatural forms of the amino acid serine, respectively, are indispensable intermediates in the synthesis of pharmaceuticals, including protease inhibitors, antiviral agents, and other bioactive molecules where precise stereochemical control is paramount.[4][5] Through an examination of their properties, synthesis, and differential applications, this document will illuminate the causality behind choosing one enantiomer over the other and provide the technical framework for their effective utilization in research and development.
Physicochemical Properties: Identical yet Opposite
Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[] Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity. The (S)-enantiomer rotates light in one direction (levorotatory, -), while the (R)-enantiomer rotates it by an equal magnitude in the opposite direction (dextrorotatory, +). This fundamental difference is the simplest and most direct confirmation of enantiomeric identity.
Table 1: Comparative Physicochemical Properties
| Property | This compound | N-Boc-(R)-2-amino-3-benzyloxy-1-propanol | Reference(s) |
| CAS Number | 79069-15-1 | 127559-33-5 | [6][7] |
| Molecular Formula | C₁₅H₂₃NO₄ | C₁₅H₂₃NO₄ | [6][7] |
| Molecular Weight | 281.35 g/mol | 281.35 g/mol | [6][7] |
| Appearance | White to off-white solid | White to off-white solid | [8] |
| Melting Point | 66-69 °C | 66-69 °C | [6][8] |
| Optical Rotation [α] | -14° (c=1 in chloroform) | +14° (c=1 in chloroform) | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
While bulk physical properties are identical, spectroscopic data such as NMR are also identical for enantiomers in achiral solvents. However, in the presence of a chiral shift reagent, distinct spectra can be observed, providing a method for determining enantiomeric purity.
Stereoselective Synthesis: From Chiral Pool to Pure Enantiomer
The most common and efficient strategy for producing these enantiomerically pure building blocks is to start from the "chiral pool"—readily available, inexpensive chiral molecules. The amino acids L-Serine and D-Serine are ideal precursors for the (S) and (R) enantiomers, respectively.
The synthesis involves a sequence of protection and reduction steps where the stereocenter of the starting amino acid is preserved. The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine, stable under various conditions but easily removed with mild acid.[9] The benzyl group protects the side-chain hydroxyl, and the carboxylic acid is reduced to a primary alcohol.
This approach is superior to resolving a racemic mixture, as it avoids discarding 50% of the material and bypasses the often-complex and costly chiral chromatography steps required for separation.
Differential Applications & Biological Significance: A Case Study in Stereospecificity
The choice between the (S) and (R) enantiomers is dictated entirely by the stereochemistry of the final target molecule. In drug development, a molecule's three-dimensional structure is critical for its interaction with a biological target. This is often explained by the "three-point interaction model," where a chiral molecule must align with at least three complementary points on a chiral receptor to achieve optimal binding. One enantiomer may bind with high affinity and elicit a therapeutic response, while its mirror image may bind weakly, be inactive, or even bind to a different receptor, causing off-target effects.[2]
A compelling example is found in the development of beta-adrenoceptor antagonists (beta-blockers). Research on benzo[d]isothiazolyloxypropanolamine derivatives, which share a similar structural core that can be synthesized from these building blocks, has demonstrated clear stereospecific effects. In one study, the synthesized (S)-enantiomers of these propanolamine derivatives showed a significantly higher degree of antagonism at β1-adrenoceptors compared to their corresponding (R)-enantiomers.[10] This highlights that the (S)-configuration is crucial for the desired therapeutic activity in this class of compounds. Therefore, a medicinal chemist aiming to synthesize a potent beta-blocker based on this scaffold would exclusively choose this compound as their starting material.
Experimental Protocols
The following protocols are provided as validated, representative methods for the synthesis and analysis of these chiral building blocks.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the reduction of protected amino acid esters.[6]
Objective: To synthesize the title compound from N-Boc-O-benzyl-L-serine methyl ester.
Materials:
-
N-Boc-O-benzyl-L-serine methyl ester
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: Under an inert atmosphere (Argon), dissolve N-Boc-O-benzyl-L-serine methyl ester (1 equivalent) in anhydrous THF (approx. 7 mL per gram of ester) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (approx. 1.5-2 equivalents) portion-wise to the stirred solution. Causality: The reduction of the ester to the primary alcohol is exothermic; slow addition at 0°C controls the reaction rate and prevents side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Self-Validation: Observe the cessation of gas evolution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with saturated aqueous NH₄Cl and then brine. Causality: The NH₄Cl wash removes inorganic salts and byproducts, while the brine wash helps to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification & Characterization: The product can be purified by silica gel chromatography if necessary. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry, and verify the optical rotation using a polarimeter. The expected optical rotation is approximately -14° (c=1, chloroform).[8]
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
Objective: To separate and quantify the (S) and (R) enantiomers to determine the enantiomeric excess (e.e.) of a sample.
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[2] The method relies on a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are highly effective for this class of compounds.[10][11]
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column: e.g., Daicel Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)).[10]
-
Mobile Phase: HPLC-grade Hexane and 2-Propanol (Isopropanol).
-
Sample dissolved in mobile phase.
Procedure:
-
System Preparation: Install the chiral column and equilibrate the system by flowing the mobile phase (e.g., 90:10 Hexane:2-Propanol) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare a standard solution of the racemic mixture (both R and S enantiomers) at approx. 1 mg/mL in the mobile phase. Prepare a solution of the sample to be tested at the same concentration.
-
Injection (Racemic Standard): Inject the racemic standard onto the column and record the chromatogram. This will establish the retention times for both the (R) and (S) peaks, which should be of approximately equal area. Self-Validation: Successful separation of the racemate into two distinct peaks confirms the method is suitable.
-
Injection (Sample): Inject the test sample using the same method.
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the racemic standard.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Expected Outcome: A high-purity sample of this compound should show a large peak at its characteristic retention time and a minimal or non-existent peak at the retention time corresponding to the (R)-enantiomer.
Conclusion
This compound and its (R)-enantiomer are not interchangeable reagents. While they share identical physical and chemical properties in an achiral context, their opposing stereochemistry makes them distinct entities in the synthesis of complex, biologically active molecules. The selection of one over the other is a critical design choice, directly impacting the stereochemical outcome of the synthesis and, ultimately, the biological efficacy of the final product. As demonstrated by the stereospecific activity of beta-blocker derivatives, understanding and applying the principles of chirality by using the correct enantiopure building block is fundamental to successful and rational drug design.[10] This guide has provided the foundational knowledge, comparative data, and validated protocols necessary for researchers to make informed decisions and effectively utilize these valuable chiral intermediates.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of "N-Boc-(S)-2-amino-3-benzyloxy-1-propanol" in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the selection of a chiral building block is a critical decision that reverberates through the entire drug development process, influencing everything from yield and purity to scalability and, ultimately, the cost of the final active pharmaceutical ingredient (API). This guide provides an in-depth cost-benefit analysis of a versatile and widely used chiral synthon, N-Boc-(S)-2-amino-3-benzyloxy-1-propanol , also known as Boc-L-Ser(Bzl)-ol. As a Senior Application Scientist, my aim is to move beyond a simple cataloging of options and delve into the causal logic behind choosing this reagent over its alternatives, grounded in field-proven insights and supported by experimental data.
The Strategic Importance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands.[1][2] Their stereochemistry is often paramount to their biological activity, making their enantioselective synthesis a cornerstone of modern medicinal chemistry.[3] A prime example of their significance is their central role in the structure of many HIV protease inhibitors, a class of antiretroviral drugs that has transformed the treatment of HIV/AIDS.[4][5]
This compound: The Chiral Pool Approach
This compound is a derivative of the naturally occurring amino acid L-serine. Its utility stems from the "chiral pool" strategy, which leverages the inherent chirality of readily available natural products to construct more complex chiral molecules.[1][6] This approach is often considered a pragmatic and economically viable starting point for a synthetic campaign.
The structure of this compound is strategically designed for synthetic utility:
-
The (S)-Stereocenter: Derived directly from L-serine, it provides a reliable and enantiomerically pure starting point.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the amine is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, allowing for selective deprotection and further functionalization.
-
The Benzyl Ether: The hydroxyl group is protected as a benzyl ether, which is robust to many synthetic transformations and can be selectively cleaved by hydrogenolysis.
-
The Primary Alcohol: This free hydroxyl group is a versatile handle for a variety of chemical modifications, including oxidation, esterification, and conversion to a leaving group for nucleophilic substitution.
A Case Study: Synthesis of the Core of Amprenavir and Darunavir
HIV protease inhibitors like Amprenavir and Darunavir feature a (1S,2R)-3-amino-2-hydroxy-1-phenylmethylpropyl carbamate core.[7][8] this compound serves as an excellent precursor to a key intermediate for this core structure.
Comparative Analysis: this compound vs. Alternatives
The decision to use this compound should be made after a thorough evaluation of alternative synthetic strategies. Here, we compare the chiral pool approach with two major alternatives: asymmetric synthesis and biocatalysis.
| Parameter | Chiral Pool Approach (using this compound) | Asymmetric Synthesis (e.g., Catalytic Hydrogenation) | Biocatalysis (e.g., Enzymatic Reductive Amination) |
| Starting Materials | Readily available and relatively inexpensive L-serine.[1] | Simple, achiral starting materials.[9] | Simple, achiral starting materials (e.g., α-hydroxy ketones).[3] |
| Cost of Chiral Source | Low to moderate, depending on the number of derivatization steps. | Can be high due to expensive chiral catalysts (e.g., noble metal complexes with chiral ligands).[10] | Potentially low, but the cost of enzyme development and production can be significant.[3] |
| Predictability | High, as the chirality is inherent in the starting material. | Generally high, but can require extensive optimization of catalysts and conditions. | High, with excellent enantioselectivity often observed. |
| Scalability | Generally good, with well-established procedures. | Can be challenging due to catalyst cost, sensitivity, and removal from the final product. | Can be highly scalable, with the potential for large-volume production in bioreactors. |
| "Green" Chemistry | Can involve multiple steps with protecting groups and stoichiometric reagents. | Often involves heavy metals and organic solvents. | Generally considered a "greener" alternative, with reactions often run in aqueous media under mild conditions.[3] |
| Overall Yield | Can be moderate to good, but is dependent on the number of steps from the parent amino acid. | Can be very high for optimized reactions. | Often very high, with excellent conversions. |
| Enantioselectivity | Excellent, as it relies on the high enantiopurity of the starting material. | Can be excellent (>99% ee) for well-developed catalytic systems.[2] | Typically excellent (>99% ee).[3] |
In-Depth Look at Alternative Strategies
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create chirality from achiral starting materials. For the synthesis of chiral amino alcohols, several powerful methods exist:
-
Asymmetric Hydrogenation of α-Amino Ketones: This is a highly efficient method that can provide access to a wide range of chiral amino alcohols with excellent enantioselectivity.[2] However, the synthesis of the α-amino ketone substrates can sometimes be challenging, and the use of expensive and air-sensitive noble metal catalysts (e.g., iridium or rhodium-based) can be a significant cost driver, especially on a large scale.
-
Sharpless Asymmetric Aminohydroxylation: This method allows for the direct conversion of alkenes to chiral amino alcohols. While elegant, it can suffer from issues of regioselectivity, and the reagents used are stoichiometric and can be costly.[11]
Cost-Benefit Logic: Asymmetric synthesis is often favored when a suitable chiral starting material is not available or when a more convergent synthetic route is desired. The high initial investment in catalyst development and screening can be justified for large-scale production where high efficiency and atom economy are critical.
Biocatalysis: The "Green" Chemistry Alternative
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For chiral amino alcohol synthesis, engineered amine dehydrogenases (AmDHs) have shown great promise.[3] These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.
Cost-Benefit Logic: The primary advantages of biocatalysis are its exceptional enantioselectivity, mild reaction conditions (often in water at room temperature), and reduced environmental impact.[3] The main cost consideration is the development, production, and immobilization of the enzyme. While the initial investment can be high, for large-scale, continuous manufacturing processes, biocatalysis can be a highly cost-effective and sustainable option.[12]
Experimental Protocols
To provide a practical context for this analysis, detailed, step-by-step methodologies for the synthesis of this compound from L-serine and a representative alternative are provided below.
Protocol 1: Synthesis of this compound from L-Serine
This is a multi-step process that involves protection of the functional groups of L-serine followed by reduction.
Caption: Synthetic workflow for this compound.
Step 1: Boc Protection of L-Serine
-
Suspend L-Serine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).
-
Add sodium hydroxide (e.g., 1.1 eq of 1M aqueous solution) and stir until the serine dissolves.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) to pH ~3.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Serine.
Step 2: Benzylation of Boc-L-Serine
-
Dissolve Boc-L-Serine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH) (e.g., 2.2 eq) portion-wise.
-
Add benzyl bromide (BnBr) (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to obtain Boc-L-Ser(Bzl)-OH.
Step 3: Reduction of the Carboxylic Acid
-
Dissolve Boc-L-Ser(Bzl)-OH (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) (e.g., 1.5 eq). The use of a mixed anhydride intermediate can facilitate this reduction.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Self-Validation: Each step should be monitored by TLC or LC-MS to ensure complete conversion of the starting material. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity can be confirmed by chiral HPLC.
Protocol 2: Asymmetric Hydrogenation of an α-(Boc-amino)ketone (A Representative Alternative)
This protocol outlines a general procedure for the synthesis of a chiral amino alcohol via asymmetric catalysis.
Caption: Workflow for asymmetric synthesis of a chiral amino alcohol.
Step 1: Synthesis of the α-(Boc-amino)ketone Substrate
(The synthesis of the starting α-(Boc-amino)ketone is substrate-dependent and can involve multiple steps.)
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the α-(Boc-amino)ketone (1.0 eq) in a degassed solvent (e.g., methanol or dichloromethane).
-
Add the chiral catalyst (e.g., a pre-formed [Ir(COD)Cl]₂ with a chiral ligand like (R)-BINAP, typically 0.01-1 mol%).
-
Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography to remove the catalyst and any byproducts.
Self-Validation: The progress of the hydrogenation should be monitored to determine the optimal reaction time. The enantiomeric excess of the product must be determined using chiral HPLC or GC to validate the effectiveness of the chiral catalyst.
Conclusion and Recommendations
The choice of a synthetic route to a chiral amino alcohol is a multi-faceted decision that requires a careful balance of economic and scientific considerations.
-
For early-stage research and development, where flexibility and access to a reliable chiral building block are paramount, the use of This compound from the chiral pool is often the most pragmatic and cost-effective choice. It provides a high degree of predictability and allows for the rapid synthesis of target molecules for biological evaluation.
-
For large-scale manufacturing of a specific API, where process efficiency, atom economy, and overall cost of goods are the primary drivers, a de novo asymmetric synthesis or a biocatalytic route may be more advantageous in the long run. The initial investment in process development and optimization can be offset by higher yields, fewer steps, and a more sustainable manufacturing process.
Ultimately, the optimal strategy is context-dependent. A thorough process of route scouting and cost analysis, considering not only the price of starting materials but also the cost of reagents, catalysts, solvents, equipment, and waste disposal, is essential for making an informed decision.[10] This guide provides the foundational knowledge and comparative framework to initiate such an analysis, empowering researchers and drug development professionals to select the most appropriate and cost-effective path for their synthetic endeavors.
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A Comparative Guide to Chiral Synthons: Alternatives to N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and complex bioactive molecules, the use of chiral building blocks is fundamental.[1][2][3][4][5] N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, derived from the natural amino acid L-serine, is a widely utilized C3 chiral synthon. Its value lies in the orthogonal protection of its amine and hydroxyl functionalities, and the presence of a primary alcohol ripe for further chemical modification. However, reliance on a single synthon can be limiting. This guide provides an in-depth comparison of viable alternatives, offering experimental insights to inform strategic synthetic planning.
The Benchmark: this compound
This synthon is prized for its trifunctional nature: a Boc-protected amine, a benzyl-protected primary alcohol, and a primary alcohol at C1. The Boc (tert-Butoxycarbonyl) group is readily cleaved under acidic conditions, while the benzyl ether is removed by hydrogenolysis.[6][7] This orthogonality is crucial in multi-step syntheses.[8][9][10]
Representative Synthesis:
The synthesis typically begins with L-serine, involving N-protection, O-benzylation, and reduction of the carboxylic acid.
Alternative 1: Garner's Aldehyde - A Versatile and Cost-Effective Workhorse
(S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde, is arguably the most prominent alternative to serine-derived linear synthons.[11][12][13][14][15][16] It is also derived from L-serine, but the vicinal amino and hydroxyl groups are protected as an isopropylidene acetal. This rigid cyclic structure offers excellent stereocontrol in subsequent reactions.
Synthetic Utility & Rationale:
Garner's aldehyde is a powerful intermediate for the synthesis of a wide array of amino alcohol derivatives.[11][13] The aldehyde functionality is a versatile handle for chain extension via reactions like Wittig olefination, Grignard additions, and aldol reactions. A significant advantage is the configurational stability of the chiral center, although care must be taken to avoid epimerization under certain conditions.[11][13]
Experimental Protocol: Synthesis of Garner's Aldehyde from L-Serine
This multi-step process first involves the protection of L-serine, followed by cyclization and reduction.[11][13]
-
Esterification and N-Boc Protection: L-serine is first converted to its methyl ester, followed by protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).
-
Oxazolidine Formation: The N-Boc-L-serine methyl ester is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of a sulfonic acid (e.g., p-toluenesulfonic acid) to form the oxazolidine ring.[11]
-
Reduction to Aldehyde: The methyl ester is then carefully reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).[11]
References
- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Protective Groups [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
- 12. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 13. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.aalto.fi [research.aalto.fi]
- 15. Garner's Aldehyde | OpenOChem Learn [learn.openochem.org]
- 16. Garner's Aldehyde [drugfuture.com]
A Senior Application Scientist's Guide: N-Boc-(S)-2-amino-3-benzyloxy-1-propanol vs. Fmoc-Protected Amino Alcohols in Modern Synthesis
Introduction: The Strategic Importance of Protected Amino Alcohols
In the landscape of drug discovery and peptide science, amino alcohols serve as invaluable chiral building blocks. Their unique bifunctional nature allows them to be incorporated into complex molecules, including peptide mimetics, protease inhibitors, and other therapeutics where the C-terminal carboxylic acid is replaced by a hydroxymethyl group. However, the successful integration of these synthons hinges on a meticulously planned protecting group strategy. The choice of protecting group for the amine terminus dictates the entire synthetic route, influencing reaction conditions, orthogonality, and ultimately, the yield and purity of the final product.
This guide provides an in-depth comparison of two cornerstone strategies: the use of a specific, multifunctional building block, N-Boc-(S)-2-amino-3-benzyloxy-1-propanol , versus the broader class of Fmoc-protected amino alcohols . We will dissect the fundamental chemical principles, explore practical performance data, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
Chapter 1: Deconstructing the Orthogonal Philosophies of Boc and Fmoc
The fundamental distinction between the Boc and Fmoc strategies lies in their principle of orthogonality —the ability to remove one class of protecting groups under specific conditions without affecting others.[1][2][3][4] This concept is the bedrock of modern multi-step synthesis, enabling the precise and controlled assembly of complex molecules.[2]
The two most established orthogonal schemes in synthesis are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) methods.[2][5]
-
The Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary amine protection.[5] Deprotection requires moderately strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5][6] In the context of our specific molecule, this compound, the side-chain hydroxyl is protected as a benzyl (Bzl) ether, which is typically cleaved under a third set of orthogonal conditions: hydrogenolysis. This provides a three-dimensional protection scheme.
-
The Fmoc Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group.[5] This group is readily cleaved by a mild secondary amine base, most commonly piperidine.[][8][9] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl, tBu), allowing for their simultaneous removal during the final cleavage from a solid support using TFA.[9][] This true orthogonality, where temporary and permanent groups are removed by entirely different chemical mechanisms (base vs. acid), is a primary advantage of the Fmoc approach.[5]
Chapter 2: Head-to-Head Comparison: Performance and Properties
The choice between this compound and an Fmoc-protected amino alcohol is governed by a series of practical considerations, from reaction mechanics to the nature of the target molecule.
Physicochemical Properties
A starting point for any synthetic chemist is the physical nature of the reagents.
| Property | This compound | Fmoc-Ser(tBu)-ol (Representative) |
| Molecular Formula | C₁₅H₂₃NO₄[11] | C₂₆H₃₅NO₅ |
| Molecular Weight | 281.35 g/mol [11] | 441.56 g/mol |
| Appearance | White to off-white solid[12] | White powder |
| Melting Point | 66-69 °C[12] | ~128-132 °C[13] |
| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone.[14] | Good solubility in DMF, NMP; limited in DCM.[][13] |
The higher molecular weight of the Fmoc group contributes significantly to the overall mass, a key consideration in process chemistry and atom economy. Fmoc-protected amino acids generally exhibit excellent solubility in common polar aprotic solvents used for peptide synthesis, such as DMF and NMP, which is crucial for efficient coupling reactions on solid support.[][]
Deprotection Chemistry: A Mechanistic Divide
The core operational difference lies in the deprotection mechanism, which has profound implications for substrate compatibility.
Boc Deprotection: Acid-Mediated Hydrolysis
The removal of a Boc group proceeds via acid-catalyzed hydrolysis.[6] The reaction generates a relatively stable tert-butyl cation, which subsequently fragments into isobutylene and a proton.
-
Causality: This mechanism is advantageous when the target molecule contains base-sensitive functionalities.[] However, a critical consideration is the generation of the electrophilic t-butyl cation. This species can alkylate nucleophilic sites on the substrate, such as thiols or electron-rich aromatic rings, leading to undesirable by-products.[15] The use of scavengers is often necessary to suppress these side reactions.
Fmoc Deprotection: Base-Mediated β-Elimination
Fmoc removal is a classic example of a base-induced β-elimination reaction. The fluorene ring system acidifies the proton at the C9 position, which is readily abstracted by a mild base like piperidine.[16] This triggers a cascade that liberates the free amine, carbon dioxide, and a reactive dibenzofulvene by-product, which is subsequently trapped by the excess amine base.[9]
-
Causality: The exceptionally mild and non-acidic conditions make the Fmoc strategy the dominant choice for modern Solid-Phase Peptide Synthesis (SPPS).[5][][9] It is compatible with a vast array of acid-sensitive side-chain protecting groups and post-translational modifications.[9] However, repeated exposure to basic conditions can promote side reactions in sensitive sequences, most notably the formation of aspartimide from aspartic acid residues.[17]
Comparative Performance
| Feature | Boc Strategy (this compound) | Fmoc Strategy (Fmoc-Amino Alcohols) |
| Deprotection Reagent | Strong to moderate acids (TFA, HCl in dioxane).[6][15] | Mild secondary amine bases (20% Piperidine in DMF).[5][8] |
| Reaction Conditions | Anhydrous, typically 0°C to room temperature. | Room temperature, rapid reaction (minutes).[16] |
| Key Advantages | Compatible with base-sensitive groups; less prone to aggregation in some hydrophobic sequences.[18] | Mild conditions; compatible with acid-labile groups; suitable for automation; UV-monitoring of deprotection possible.[5][][9] |
| Key Limitations | Harsh acidic conditions; requires specialized equipment for strong acids like HF; potential for t-butyl cation side reactions.[5][15][18] | Potential for aspartimide formation and other base-catalyzed side reactions; Fmoc-protected reagents are generally more expensive.[][17] |
| Orthogonality | Orthogonal to base-labile and hydrogenolysis-labile groups. | Orthogonal to acid-labile and hydrogenolysis-labile groups.[9] |
| Primary Application | Solution-phase synthesis of complex chiral molecules, specialty peptide synthesis.[11][18] | Dominant method for Solid-Phase Peptide Synthesis (SPPS).[][9] |
Chapter 3: Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following methodologies include checkpoints and rationale to ensure reproducibility and success.
Experimental Protocol 1: Boc Deprotection of this compound
-
Objective: To selectively remove the Boc group while preserving the benzyl ether.
-
Rationale: This protocol uses HCl in dioxane, a standard and effective method for Boc cleavage that avoids the volatility and higher cost of TFA for solution-phase work. The reaction progress is monitored by TLC to prevent over-exposure and potential side reactions.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Cooling: Cool the solution to 0°C in an ice bath. This mitigates any exotherm and helps control the reaction rate.
-
Reagent Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (2-3 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase and staining with ninhydrin to visualize the newly formed free amine). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Purification: The resulting hydrochloride salt of (S)-2-amino-3-benzyloxy-1-propanol can often be used directly or purified further by recrystallization or silica gel chromatography after neutralization with a mild base (e.g., saturated aq. NaHCO₃) and extraction.
Experimental Protocol 2: Solid-Phase Synthesis of a C-Terminal Peptide Alcohol using Fmoc-Leucinol
-
Objective: To demonstrate the incorporation of an amino alcohol onto a solid support and subsequent peptide elongation.
-
Rationale: This protocol uses a 2-chlorotrityl chloride resin, which allows for very mild cleavage conditions, preserving acid-labile side-chain protecting groups if necessary. The workflow highlights the standard Fmoc-SPPS cycle.[19][20]
Methodology:
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in anhydrous Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Loading the First Amino Alcohol:
-
Dissolve Fmoc-Leucinol (2.0 eq relative to resin capacity) in anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the solution.
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Cap any remaining active sites on the resin by adding methanol and agitating for 30 minutes. Wash the resin thoroughly with DCM and DMF.
-
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Coupling the Next Amino Acid:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq) with an activating agent like HATU (2.9 eq) and a base like DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (ninhydrin test).
-
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide alcohol in cold diethyl ether, centrifuge, and dry the pellet.
-
-
Purification: Purify the crude peptide alcohol using reverse-phase HPLC.
Chapter 4: The Scientist's Decision Matrix
Choosing the optimal strategy is not a matter of universal superiority but of application-specific suitability.
-
Choose this compound when:
-
Your primary goal is solution-phase synthesis.
-
You are building a complex, non-peptidic chiral molecule where this specific stereochemistry and protection scheme is required.[11][21]
-
Your downstream reaction steps are incompatible with basic conditions but tolerant of acid.
-
You require a three-layered orthogonal strategy (acid-labile Boc, hydrogenolysis-labile Bzl, and the core functionality).
-
-
Choose an Fmoc-Protected Amino Alcohol when:
-
You are performing Solid-Phase Peptide Synthesis (SPPS) to create a peptide with a C-terminal alcohol.[19][20]
-
Your sequence contains acid-sensitive functionalities or modifications (e.g., glycosylation, phosphorylation).[9]
-
You require the speed and efficiency of automated synthesis.[9][]
-
Your project benefits from the ability to monitor deprotection steps via UV-spectroscopy of the dibenzofulvene-piperidine adduct.[9]
-
Conclusion
The debate between Boc and Fmoc protection strategies is a classic one in synthetic chemistry, and its principles extend directly to the use of protected amino alcohols. This compound is a highly specific and powerful chiral building block, ideal for multi-step solution-phase organic synthesis where its unique trifecta of functionalities can be orthogonally manipulated. In contrast, the class of Fmoc-protected amino alcohols represents the workhorse for modern solid-phase synthesis of peptide alcohols, prized for its mild deprotection conditions and compatibility with automated workflows.[][9]
A profound understanding of the underlying mechanisms—acid-catalyzed cleavage for Boc versus base-mediated elimination for Fmoc—is paramount. This knowledge, coupled with the practical protocols and decision-making frameworks presented here, will enable the discerning scientist to select the right tool for the job, accelerating the path from molecular design to discovery.
References
- BOC Sciences.
- BenchChem. (2025).
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Fisher Scientific. Amine Protection / Deprotection.
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- BOC Sciences.
- AAPPTEC. Peptide Synthesis - FAQ.
- Organic Synthesis Highlights. (2010). Solid-Phase Synthesis of Peptide Alcohols. Angew. Chem. Int. Ed.
- Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- BenchChem. (2025). A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of Aspartic Acid-Containing Peptides.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides.
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
- MySkinRecipes. This compound.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- ResearchGate. (2025). Methods for Removing the Fmoc Group.
- ResearchGate. (2022). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols.
- Patent WO2011000848A1. Solid phase peptide synthesis of peptide alcohols.
- ChemicalBook. This compound.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Chongqing Chemdad Co., Ltd. This compound.
- Finetech Industry Limited. This compound | CAS: 79069-15-1.
- De Rycker, M., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 8. genscript.com [genscript.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. This compound [myskinrecipes.com]
- 12. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. benchchem.com [benchchem.com]
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- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
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- 18. peptide.com [peptide.com]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Asymmetric Synthesis: Benchmarking N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
For researchers, scientists, and drug development professionals navigating the intricate landscape of stereoselective synthesis, the choice of a chiral directing group is a critical decision that profoundly impacts reaction efficiency, stereochemical purity, and overall synthetic strategy. This guide offers an in-depth technical comparison of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol , a versatile chiral building block, against established alternatives in two cornerstone asymmetric transformations: the catalytic enantioselective reduction of prochiral ketones and the auxiliary-controlled diastereoselective aldol reaction.
As a protected derivative of (S)-serinol, the utility of this molecule lies in the latent chirality of its core structure. The tert-butoxycarbonyl (Boc) and benzyl (Bn) protecting groups offer synthetic handles that are typically removed to unmask the amino alcohol functionality, which then serves as the chiral scaffold for catalysts or auxiliaries. This guide will therefore evaluate the performance of the underlying (S)-serinol core in these critical applications, providing a realistic benchmark of its potential efficiency.
Part 1: Catalytic Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, stands as a premier method for achieving high enantioselectivity.[1][2] The chiral amino alcohol used to generate this catalyst is the primary determinant of its stereodirecting ability.
Here, we compare the performance of an oxazaborolidine catalyst derived from the deprotected core of our topic compound, (S)-serinol ((S)-2-amino-1,3-propanediol), with catalysts generated from two of the most effective and widely cited chiral amino alcohols: (S)-proline and (1R,2S)-1-amino-2-indanol. The benchmark reaction is the asymmetric reduction of acetophenone to 1-phenylethanol.
Mechanism of Stereochemical Induction in the CBS Reduction
The efficacy of the CBS reduction hinges on a well-organized, catalyst-substrate complex. The reaction proceeds through a catalytic cycle where the oxazaborolidine catalyst acts as a chiral Lewis acid, activating the ketone, while simultaneously coordinating with the borane reducing agent. This dual activation creates a rigid, chair-like six-membered transition state that dictates the facial selectivity of the hydride transfer.[3] The steric environment created by the chiral amino alcohol scaffold is the ultimate source of this selectivity; bulkier or more conformationally rigid scaffolds tend to enforce a more ordered transition state, leading to higher enantiomeric excess (ee).
Comparative Performance Data
The following table summarizes representative data for the asymmetric reduction of acetophenone using oxazaborolidine catalysts derived from different chiral amino alcohols. It is important to note that reaction conditions can vary between studies, but this data provides a strong indication of the relative efficacy of each scaffold.
| Chiral Amino Alcohol Precursor | Catalyst Loading (mol%) | Reductant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Serinol Derivative | 10 | BH₃·THF | 25 | High | 23–76[4] |
| (S)-Proline Derivative | 10 | BH₃·SMe₂ | 20 | 97 | 97[1] |
| (1R,2S)-1-Amino-2-indanol | 10 | BH₃·THF | 25 | 98 | >98 |
Data is compiled from multiple sources for comparison; conditions may not be identical.
Analysis of Performance:
-
(S)-Serinol: Catalysts derived from simple, acyclic amino acids like serinol generally provide moderate to good enantioselectivity. The flexibility of the acyclic backbone can lead to less defined transition states compared to more rigid structures, resulting in lower ee values.[4]
-
(S)-Proline: The proline-derived catalyst, featuring a rigid pyrrolidine ring, is a workhorse in asymmetric synthesis. It consistently delivers high yields and excellent enantioselectivities (often >95% ee) for a broad range of ketones.[1][3]
-
(1R,2S)-1-Amino-2-indanol: The fused-ring system of aminoindanol creates an exceptionally rigid and sterically demanding catalyst environment. This often leads to the highest levels of enantioselectivity, frequently exceeding 98-99% ee, establishing it as a benchmark for this transformation.
Field-Proven Insight: While the (S)-serinol core from this compound can induce asymmetry, its performance is generally surpassed by catalysts with more conformationally restricted backbones. For applications where achieving the highest possible enantiomeric excess is critical, proline or aminoindanol-derived catalysts are the preferred choice. However, the serinol-derived catalyst may offer a cost-effective alternative when moderate enantioselectivity is sufficient.
Part 2: Diastereoselective Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation, capable of generating two new stereocenters simultaneously. The Evans asymmetric aldol reaction utilizes a chiral oxazolidinone auxiliary, covalently attached to one of the carbonyl components, to direct the stereochemical outcome of the reaction with high fidelity.[5]
This compound can be converted into a chiral oxazolidinone auxiliary. After deprotection, cyclization with a carbonyl source (e.g., phosgene or a chloroformate) would yield an auxiliary such as (S)-4-(hydroxymethyl)oxazolidin-2-one or its O-benzylated precursor. We will compare the expected performance of such a serinol-derived auxiliary against the classic Evans auxiliary, (S)-4-benzyl-2-oxazolidinone, in the benchmark boron-mediated aldol reaction between a propionyl imide and benzaldehyde.
Mechanism of Diastereoselection in the Evans Aldol Reaction
The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[6] The reaction proceeds through a rigid, six-membered, chair-like transition state wherein the metal enolate (typically boron) chelates both the enolate oxygen and the aldehyde's carbonyl oxygen. The bulky substituent at the C4 position of the oxazolidinone auxiliary effectively blocks one face of the enolate. To minimize steric repulsion, the aldehyde's substituent (R') occupies a pseudo-equatorial position in the transition state, forcing the aldehyde to approach from the less hindered face and thereby dictating the absolute stereochemistry of the two newly formed stereocenters.
Comparative Performance Data
The following table presents typical performance data for the boron-mediated aldol reaction of N-propionyl oxazolidinones with benzaldehyde.
| Chiral Auxiliary Precursor | Auxiliary Structure | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (S)-Serinol | (S)-4-(Benzyloxymethyl)-2-oxazolidinone | ~87[7] | >95:5 (as a single diastereomer) |
| (S)-Phenylalaninol | (S)-4-Benzyl-2-oxazolidinone | 95[6] | >99:1 |
Data is compiled from representative examples. The serinol-derived data is from a synthesis of (-)-cytoxazone involving a similar aldol addition.[7]
Analysis of Performance:
-
(S)-Serinol Derivative: The serinol-derived oxazolidinone demonstrates excellent stereocontrol. In a reported synthesis, the aldol addition proceeded to give the desired syn-adduct as a single diastereomer in high yield.[7] This indicates that the hydroxymethyl or benzyloxymethyl group at the C4 position is sufficiently bulky to enforce a highly ordered transition state, effectively directing the approach of the aldehyde.
-
(S)-Phenylalaninol Derivative (Standard Evans Auxiliary): This is the gold standard for this class of reactions. The benzyl group provides an exceptionally effective steric shield, routinely leading to diastereomeric ratios exceeding 99:1.[6] Its performance is highly reliable across a wide range of substrates.
Field-Proven Insight: The chiral auxiliary derived from the (S)-serinol core is a highly effective stereodirecting group for asymmetric aldol reactions, capable of delivering products with excellent diastereoselectivity, comparable to the classic Evans auxiliaries. The choice between a serinol-derived auxiliary and a traditional phenylalaninol- or valinol-derived auxiliary may therefore be guided by other factors such as the availability of starting materials, ease of synthesis, or the specific requirements for cleaving the auxiliary in subsequent synthetic steps.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental workflows are provided for the benchmark reactions discussed.
Protocol 1: Asymmetric Reduction of Acetophenone using an in-situ generated Oxazaborolidine Catalyst
This protocol describes the generation of the chiral catalyst from the amino alcohol precursor followed by the asymmetric reduction.
Workflow Diagram:
Step-by-Step Methodology:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the chiral amino alcohol (0.1 equivalents) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of borane-THF complex (0.6 equivalents) dropwise via syringe.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour to facilitate the formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF via syringe over 10-15 minutes.
-
Add an additional portion of the 1.0 M borane-THF solution (0.6 equivalents) dropwise.
-
Stir the reaction for 1-2 hours, monitoring for completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol.
-
Perform an aqueous workup, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Aldol Addition using an Evans-type Chiral Auxiliary
This protocol outlines the formation of the boron enolate followed by the diastereoselective aldol addition.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone auxiliary (1.0 equivalent) and dissolve in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 equivalents) dropwise, followed by the dropwise addition of a hindered base such as diisopropylethylamine (DIPEA, 1.2 equivalents).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the Z-boron enolate.
-
Cool the solution back down to -78 °C.
-
Add benzaldehyde (1.2 equivalents) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Conclusion
This compound , by virtue of its underlying (S)-serinol core, serves as a competent precursor for chiral directing groups in asymmetric synthesis.
-
In catalytic ketone reduction , the derived oxazaborolidine catalyst induces moderate to good enantioselectivity, though it is generally outperformed by catalysts featuring more rigid backbones, such as those derived from proline and aminoindanol, which remain the industry standard for achieving exceptionally high enantiomeric excess.
-
In auxiliary-controlled aldol reactions , the corresponding serinol-derived oxazolidinone is an excellent chiral auxiliary, capable of directing the reaction to afford products with very high diastereoselectivity, comparable to that of classic Evans auxiliaries.
The final selection of a chiral precursor will invariably depend on a balance of performance, cost, availability, and the specific stereochemical requirements of the synthetic target. This guide provides the objective data and field-proven context to empower researchers to make an informed and strategic choice.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for 2-Amino-3-benzyloxy-1-propanol: A Strategic Approach for Researchers
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex bioactive molecules, the judicious selection of protecting groups is a cornerstone of success.[1] The bifunctional nature of 2-amino-3-benzyloxy-1-propanol, a valuable chiral building block, presents a classic challenge: how to selectively manipulate one functional group while the other remains inert. This guide provides a comparative analysis of common protecting groups for the amino and primary hydroxyl moieties of this substrate, offering experimental insights and strategic recommendations for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Protection
The presence of both a nucleophilic amine and a primary alcohol in 2-amino-3-benzyloxy-1-propanol necessitates an orthogonal protection strategy.[1][2] This approach allows for the selective removal of one protecting group under a specific set of conditions that do not affect the other, enabling sequential and controlled modification of the molecule.[1][2] The inherent benzyl ether in the substrate already introduces a consideration for stability, particularly its sensitivity to hydrogenolysis.
Protecting the Amino Group: A Comparative Analysis
The primary amino group is a potent nucleophile and requires robust protection to prevent unwanted side reactions. The most common and effective protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[3][4]
| Protecting Group | Introduction Reagents | Stability | Deprotection Conditions | Orthogonality with Benzyl Ether |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, DMAP)[5] | Stable to base, catalytic hydrogenation. Labile to strong acids.[5][6] | Strong acids (e.g., TFA, HCl).[5][7][8] | High. Can be removed without affecting the benzyl ether. |
| Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃)[3] | Stable to acidic conditions.[3] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][9][10] | Low. Deprotection cleaves both Cbz and the existing benzyl ether. |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl), base | Stable to acid and catalytic hydrogenation. Labile to base. | Base (e.g., piperidine).[11] | High. Can be removed without affecting the benzyl ether. |
Expert Recommendation: For most synthetic routes involving 2-amino-3-benzyloxy-1-propanol, the Boc group is the superior choice for amine protection. Its stability to the conditions required for modifying the hydroxyl group and its selective removal under acidic conditions, which leave the benzyl ether intact, provide a highly effective orthogonal strategy. The Cbz group is generally incompatible due to the presence of the benzyl ether in the substrate. Fmoc offers a valid alternative, particularly if base-labile conditions are preferred for deprotection.
Protecting the Primary Hydroxyl Group: A Strategic Selection
The primary hydroxyl group can be protected by a variety of groups, with silyl ethers being a popular and versatile option.
| Protecting Group | Introduction Reagents | Stability | Deprotection Conditions | Orthogonality with Boc |
| TBDMS | tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole, DMF[12] | Stable to a wide range of non-acidic conditions, including many oxidizing and reducing agents.[13] Labile to fluoride ions and acidic conditions.[14][15] | Fluoride ion sources (e.g., TBAF), or acidic conditions.[14][16] | High. Can be removed with fluoride ions without affecting the Boc group. |
| Benzyl Ether (Bn) | Benzyl bromide (BnBr), NaH | Stable to both acidic and basic conditions.[17] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[14][17] | High. Can be removed by hydrogenolysis without affecting the Boc group. |
Expert Recommendation: The tert-butyldimethylsilyl (TBDMS) group is highly recommended for protecting the primary hydroxyl group of N-Boc-2-amino-3-benzyloxy-1-propanol. Its ease of introduction, stability profile, and, most importantly, its selective removal with fluoride ions provide excellent orthogonality with the acid-labile Boc group.[13] While protection as a benzyl ether is possible, it introduces a second benzyl ether, which could lead to complications during a global deprotection by hydrogenolysis.
Visualizing Orthogonal Strategies
The following diagrams illustrate the logical flow of orthogonal protection and deprotection strategies for 2-amino-3-benzyloxy-1-propanol.
Caption: Selection of an appropriate amino protecting group.
Caption: Recommended orthogonal protection and deprotection sequence.
Experimental Protocols
The following are detailed, generalized procedures for the recommended protection and deprotection steps. Researchers should optimize these conditions for their specific reaction scale and substrate.
Protocol 1: Boc Protection of 2-Amino-3-benzyloxy-1-propanol
Objective: To protect the primary amino group as a tert-butyloxycarbonyl (Boc) carbamate.
Materials:
-
2-Amino-3-benzyloxy-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP)
-
Solvent (e.g., water, THF, acetonitrile)[5]
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-amino-3-benzyloxy-1-propanol in the chosen solvent.
-
Add the base (e.g., 1.1 equivalents of NaOH or a catalytic amount of DMAP).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure if applicable.
-
If an aqueous workup is performed, extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: TBDMS Protection of N-Boc-2-amino-3-benzyloxy-1-propanol
Objective: To protect the primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
N-Boc-2-amino-3-benzyloxy-1-propanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate for extraction
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-2-amino-3-benzyloxy-1-propanol in anhydrous DMF.
-
Add imidazole (2.5 equivalents).
-
Add TBDMS-Cl (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture overnight at room temperature and monitor by TLC.[12]
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective Deprotection of the Boc Group
Objective: To remove the Boc protecting group under acidic conditions.
Materials:
-
N-Boc protected, O-TBDMS protected 2-amino-3-benzyloxy-1-propanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in an organic solvent.
-
Stir the reaction mixture at room temperature and monitor by TLC. Reactions are typically complete within 1-4 hours.[7][18]
-
Upon completion, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Selective Deprotection of the TBDMS Group
Objective: To remove the TBDMS protecting group using a fluoride source.
Materials:
-
N-Boc protected, O-TBDMS protected 2-amino-3-benzyloxy-1-propanol
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate for extraction
-
Water
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add a solution of TBAF (1.1-1.5 equivalents) at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.[14]
-
Wash the organic layer with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield the deprotected alcohol.
Conclusion
The strategic protection and deprotection of 2-amino-3-benzyloxy-1-propanol are critical for its successful application in complex organic synthesis. The combination of a Boc group for the amine and a TBDMS group for the hydroxyl function offers a robust and highly orthogonal protecting group strategy. This allows for the selective modification of either functionality, providing the synthetic flexibility required for the development of novel chemical entities. The provided protocols serve as a foundation for researchers to build upon, with the understanding that optimization for specific substrates and reaction scales is a key aspect of successful synthesis.
References
- A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups - Benchchem. (n.d.).
- Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols - Benchchem. (n.d.).
- Amine Protection / Deprotection - Fisher Scientific. (n.d.).
- A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (2006). Indian Journal of Chemistry, 45B, 322-324.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
- Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group | PDF | Ether - Scribd. (n.d.).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020).
- tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
- Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH. (n.d.).
- Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022).
- A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection - Benchchem. (n.d.).
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025).
- Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.).
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Protecting group - Wikipedia. (n.d.).
- Protective Groups - Organic Chemistry Portal. (n.d.).
- Benzyl (Bn) Protective Group | Chem-Station Int. Ed. (2014).
- How to get higher yields for TBDMSCl protection of alcohol : r/Chempros - Reddit. (2024).
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018).
- US20020058788A1 - Facile deprotection of Fmoc protected amino groups - Google Patents. (n.d.).
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. US20020058788A1 - Facile deprotection of Fmoc protected amino groups - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. scribd.com [scribd.com]
- 17. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol
For researchers and professionals in drug development, the synthesis and handling of complex molecules like N-Boc-(S)-2-amino-3-benzyloxy-1-propanol are routine. However, the lifecycle of such a chemical does not end upon its use. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and safely, reinforcing a culture of safety that extends beyond the bench.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This is not merely a procedural formality but the foundation of a safe disposal plan.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled [1].
-
Causes skin irritation and serious eye irritation [1].
-
May cause respiratory irritation [1].
These classifications necessitate that the compound be handled as a hazardous substance. The tert-butoxycarbonyl (Boc) protecting group, while crucial for synthesis, can be labile under acidic conditions. Attempting to neutralize or degrade this compound in-house without a validated standard operating procedure can lead to uncontrolled reactions and the generation of potentially harmful byproducts, such as the tert-butyl cation, which can lead to the formation of genotoxic impurities[2][3]. Therefore, the core principle for the disposal of this compound is containment and transfer to a certified hazardous waste facility.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Skin Contact |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Inhalation |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Skin Contact |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Eye Contact |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. The following table outlines the minimum required PPE when handling this compound for disposal.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended[1]. | To prevent skin contact and absorption, which can be harmful[1]. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a splash risk[4]. | To protect against eye irritation from dust or splashes[1]. |
| Body | A lab coat should be worn at all times. For larger quantities, a chemically resistant apron may be appropriate. | To protect skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is required[1]. | To prevent inhalation, which can be harmful and cause respiratory irritation[1]. |
Spill Management: Immediate and Controlled Response
Accidents happen. A well-rehearsed spill response plan is crucial to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE as outlined in Table 2.
-
Contain the Spill: For solid spills, use dry cleanup procedures to avoid generating dust[1]. Gently sweep or shovel the material into a designated waste container. For liquid spills (if the compound is dissolved in a solvent), use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect the Waste: Carefully place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wash the affected area thoroughly with soap and water. Prevent runoff from entering drains[1].
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
-
Document the Incident: Report the spill to your laboratory supervisor and document the incident according to your institution's policies.
The Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. In-lab treatment or neutralization is not recommended due to the potential for hazardous byproducts.
Step 1: Waste Segregation
-
Do not mix this compound with other waste streams unless you have explicit confirmation of compatibility from your institution's EHS department.
-
In particular, avoid mixing with strong acids , as this can cause the Boc group to cleave, potentially generating isobutylene gas and other reactive intermediates[2][3][5].
-
Store waste in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel[3].
Step 2: Container Selection and Labeling
-
Use a chemically compatible and leak-proof container with a secure, tight-fitting lid[2][3]. The original product container can be used if it is in good condition[6].
-
The container must be clearly labeled with the words "Hazardous Waste" [7].
-
The label must also include the full chemical name : "this compound" and a clear indication of the hazards (e.g., "Harmful," "Irritant")[7].
-
List all constituents of the waste, including any solvents.
Step 3: Waste Accumulation
-
Keep the waste container closed at all times , except when adding waste.
-
Store the container in a well-ventilated, cool, and dry location , away from incompatible materials[1].
-
Adhere to your institution's and the EPA's regulations regarding the maximum amount of waste that can be stored in an SAA and the time limits for accumulation[3][7].
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor .
-
The final disposal method will be determined by the licensed facility and may include incineration or other approved methods for chemical waste[2]. The SDS specifies to "Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation"[1].
Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Decision workflow for handling and disposal.
By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. equationchemical.com [equationchemical.com]
Navigating the Safe Handling of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
The following guide provides essential safety and logistical information for the handling of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol (CAS No. 79069-15-1). As a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceuticals, understanding its hazard profile and the requisite handling procedures is paramount to ensuring a safe and productive research environment. This document is designed to provide clear, actionable, and technically grounded guidance for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is classified with several hazard statements that necessitate rigorous adherence to safety protocols.[1] The primary hazards associated with this compound include:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes skin irritation and serious eye irritation. [1]
-
May cause respiratory irritation. [1]
The Boc (tert-butyloxycarbonyl) protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by acids, which could alter the compound's properties and reactivity. The benzyl ether moiety is relatively stable but can be cleaved under specific conditions, such as catalytic hydrogenation. The amino alcohol functionality itself does not present extraordinary hazards but contributes to the overall chemical properties of the molecule. A thorough, site-specific risk assessment should be conducted before any new procedure involving this compound is initiated.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][2][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2] | Prevents skin contact, which can be harmful and cause irritation.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing.[1][2] | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][2] A respirator may be necessary for handling large quantities or if ventilation is inadequate. | Avoids inhalation of dust or aerosols, which can be harmful and cause respiratory irritation.[1] |
Step-by-Step Handling Protocol: A Self-Validating System for Safety
The following protocol outlines a standard workflow for handling this compound, from retrieval to use in a reaction.
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials: Assemble all necessary glassware, spatulas, and weighing containers within the fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Retrieve Compound: Obtain the container of this compound from its designated storage location.
-
Weighing: Carefully weigh the desired amount of the compound in a tared container. Avoid generating dust.
3.2. Reaction Setup:
-
Dissolution: Add the weighed compound to the reaction vessel containing the appropriate solvent. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4]
-
Reagent Addition: Add other reagents to the reaction mixture as required by the experimental procedure.
-
Reaction Monitoring: Monitor the reaction according to the established protocol.
3.3. Work-up and Purification:
-
Quenching: Once the reaction is complete, quench the reaction mixture using appropriate procedures.
-
Extraction: Perform any necessary extractions to isolate the product.
-
Purification: Purify the product using techniques such as column chromatography or recrystallization.
Workflow for Safe Handling
The following diagram illustrates the key decision points and safety measures in the handling workflow for this compound.
Caption: Safe Handling Workflow for this compound
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[1]
-
Ingestion: Rinse mouth. Call a poison center or doctor/physician if you feel unwell.[1]
-
Spills: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area to prevent spreading and contact emergency services.[1]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous waste.[1]
-
Waste Collection: Collect all chemical waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through an authorized hazardous or special waste collection point in accordance with local regulations.[1]
By adhering to these guidelines, researchers can work confidently and safely with this compound, minimizing risks and ensuring the integrity of their work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
